Velnacrine Maleate
Description
Structure
2D Structure
Properties
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEKVKZFYBQFGT-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045158 | |
| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118909-22-1, 112964-99-5, 121445-25-8, 121445-27-0 | |
| Record name | Velnacrine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118909-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-, maleate, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine maleate, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine maleate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VELNACRINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1JW04JCB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VELNACRINE MALEATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9885GALS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VELNACRINE MALEATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4401EF6U24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Molecular Distinctions Between Velnacrine Maleate and Tacrine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core molecular differences between Velnacrine Maleate and its parent compound, Tacrine. Both compounds are centrally acting cholinesterase inhibitors, but a subtle structural modification leads to distinct physicochemical and pharmacological profiles. This document provides a comprehensive comparison, including quantitative data, experimental methodologies, and visual representations of their structures and metabolic relationship.
Molecular Structure and Physicochemical Properties
The fundamental difference between Velnacrine and Tacrine lies in the presence of a hydroxyl group on the saturated ring of the acridine structure. Velnacrine, also known as 1-hydroxytacrine, is the major active metabolite of Tacrine.[1][2][3] This hydroxylation significantly alters the molecule's properties. This compound is the maleate salt of the active Velnacrine base.[4]
Below is a comparative summary of their key physicochemical properties:
| Property | This compound | Tacrine | Reference(s) |
| IUPAC Name | 9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | 1,2,3,4-Tetrahydroacridin-9-amine | [1][4] |
| Molecular Formula | C17H18N2O5 | C13H14N2 | [4][5] |
| Molecular Weight | 330.33 g/mol | 198.27 g/mol | [1][4] |
| Melting Point | 171-173 °C | 183.5 °C | [5][6] |
| Active Moiety | Velnacrine | Tacrine | [2] |
Synthesis and Metabolism
Tacrine can be synthesized through various routes, often involving the reaction of anthranilonitriles with cyclohexanone.[7] The metabolic conversion of Tacrine to Velnacrine occurs in the liver, primarily through hydroxylation of the benzylic carbon by the cytochrome P450 enzyme CYP1A2.[1]
Visualizing the Metabolic Pathway
The following diagram illustrates the metabolic conversion of Tacrine to its active metabolite, Velnacrine.
Caption: Metabolic pathway of Tacrine to Velnacrine.
Pharmacological Profile
Both Tacrine and Velnacrine are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in the brain.[2][8] This mechanism of action formed the basis of their investigation for the symptomatic treatment of Alzheimer's disease.
While specific IC50 values for Velnacrine are not as widely reported in the initial search results, Tacrine is a well-characterized inhibitor with IC50 values of 31 nM for AChE and 25.6 nM for BChE.[8][9]
Experimental Protocols
Synthesis of Tacrine
A common laboratory-scale synthesis of Tacrine involves the following steps, adapted from established literature[10]:
-
Reaction Setup: A mixture of 2-aminobenzonitrile and cyclohexanone is prepared in a round-bottom flask.
-
Catalysis: Anhydrous zinc chloride is added as a catalyst.
-
Reflux: The reaction mixture is heated under reflux.
-
Work-up: The reaction is cooled, and the product is isolated by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of Tacrine and Velnacrine on AChE and BChE is typically determined using a modified Ellman's method.
-
Reagents:
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate buffer (pH 8.0).
-
Test compounds (Tacrine or Velnacrine) at various concentrations.
-
AChE or BChE enzyme solution.
-
-
Procedure:
-
The test compound is pre-incubated with the enzyme in the phosphate buffer.
-
The substrate (ATCI or BTCI) is added to initiate the reaction.
-
The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
The rate of color formation is measured spectrophotometrically at 412 nm.
-
The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for Cholinesterase Inhibition Assay
The following diagram outlines the experimental workflow for determining the cholinesterase inhibitory activity.
Caption: Experimental workflow for the Ellman's assay.
Conclusion
The primary molecular distinction between this compound and Tacrine is the hydroxylation at the 1-position of the tetrahydroacridine ring in Velnacrine. This metabolic conversion, catalyzed by CYP1A2, results in a distinct molecule with its own physicochemical and pharmacological characteristics. While both compounds are potent cholinesterase inhibitors, understanding their structural differences is crucial for interpreting their respective activities, metabolic profiles, and potential for therapeutic application. This guide provides a foundational overview for researchers and professionals in the field of drug discovery and development.
References
- 1. Tacrine - Wikipedia [en.wikipedia.org]
- 2. Velnacrine - Wikipedia [en.wikipedia.org]
- 3. Velnacrine | C13H14N2O | CID 3655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C17H18N2O5 | CID 5702293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tacrine | C13H14N2 | CID 1935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Synthesis of tacrine analogues and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Tacrine hydrochloride | TargetMol [targetmol.com]
- 10. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
Velnacrine Maleate: A Technical Guide to Synthesis, Derivative Compounds, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velnacrine, a potent cholinesterase inhibitor and a derivative of tacrine, has been a significant molecule in the exploration of treatments for Alzheimer's disease. This technical guide provides an in-depth overview of the synthesis of Velnacrine Maleate, the development of its derivative compounds, and the key experimental protocols for their biological evaluation. The document details synthetic methodologies, presents quantitative data on the biological activity of various derivatives, and illustrates the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting cholinergic pathways.
Introduction
Velnacrine (9-amino-1,2,3,4-tetrahydroacridin-1-ol) is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] By inhibiting these enzymes, Velnacrine increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing the symptoms of Alzheimer's disease.[2] As a hydroxylated derivative of tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's, Velnacrine was developed to offer a potentially improved safety profile, particularly concerning hepatotoxicity.[3]
The core structure of Velnacrine, a tetrahydroacridine scaffold, has been a fertile ground for medicinal chemists to explore structure-activity relationships (SAR). Modifications at various positions of the acridine ring and the amino group have led to the synthesis of a wide array of derivatives with modulated potency, selectivity, and pharmacokinetic properties. This guide will delve into the synthetic routes to Velnacrine and its key derivatives, summarize their biological activities, and provide the necessary experimental context for their evaluation.
Synthesis of this compound
The synthesis of Velnacrine and its subsequent conversion to the maleate salt involves a multi-step process. The core tetrahydroacridine structure is typically assembled via a Friedländer annulation, followed by functional group manipulations.
Synthesis of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol (Velnacrine Base)
The synthesis of the Velnacrine base is a well-established procedure in medicinal chemistry.[4] A common approach involves the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent like xylene.[5]
Experimental Protocol:
-
Reaction Setup: A solution of 2-aminobenzonitrile in xylenes is prepared, and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 equivalents) is added. The mixture is heated to reflux with stirring.[5]
-
Addition of Cyclohexanone: At reflux, a solution of cyclohexanone in xylenes is added to the reaction mixture.[5]
-
Reflux and Acid Addition: The mixture is refluxed for 8 to 12 hours. After cooling, an additional 1.0-1.5 equivalents of p-toluenesulfonic acid monohydrate are added, and the mixture is heated to reflux for another 3 to 7 hours.[5]
-
Isolation: The product, as the p-toluenesulfonic acid salt, is isolated by filtration.[5] The free base can be obtained by neutralization with a suitable base.
Formation of this compound
To improve the compound's stability and solubility for pharmaceutical use, the Velnacrine base is converted to its maleate salt.
Experimental Protocol:
-
Dissolution: The synthesized Velnacrine base is dissolved in a suitable organic solvent, such as ethanol or isopropanol.
-
Addition of Maleic Acid: A solution of maleic acid (1 equivalent) in the same solvent is added dropwise to the Velnacrine solution with stirring.
-
Precipitation and Isolation: The this compound salt typically precipitates out of the solution upon addition of the maleic acid or upon cooling. The precipitate is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.
Figure 1. this compound Synthesis Workflow.
Derivative Compounds of Velnacrine
The Velnacrine scaffold has been extensively modified to explore SAR and develop compounds with improved therapeutic profiles. Key modifications include substitutions on the aromatic ring, alterations of the 9-amino group, and the creation of hybrid molecules.
Halogenated Derivatives
The introduction of halogen atoms (F, Cl, Br) at various positions of the aromatic ring of tacrine-based compounds has been shown to modulate their potency and selectivity for cholinesterases.[6] For instance, the introduction of a chlorine atom can lead to derivatives with altered electronic and lipophilic properties, influencing their binding to the active site of AChE.[7]
N-Substituted Derivatives
Modification of the 9-amino group with various substituents, such as alkyl or aryl groups, has been another fruitful avenue of research. These substitutions can impact the compound's interaction with the peripheral anionic site (PAS) of AChE and can also influence its pharmacokinetic properties. The synthesis of these derivatives often involves the reaction of a 9-chloro-tetrahydroacridine intermediate with the desired amine.[8]
Tacrine-Based Hybrids
A more recent strategy involves the creation of hybrid molecules that combine the tacrine or velnacrine scaffold with other pharmacophores. This approach aims to develop multi-target-directed ligands (MTDLs) that can address multiple pathological aspects of Alzheimer's disease. Examples include hybrids with moieties targeting amyloid-beta aggregation, oxidative stress, or other neurotransmitter systems.[9][10][11]
Quantitative Data
The biological activity of Velnacrine and its derivatives is primarily assessed by their ability to inhibit AChE and BChE. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of their potency. The following table summarizes the reported IC50 values for Velnacrine and some of its representative derivatives. Physicochemical properties such as the logarithm of the octanol-water partition coefficient (logP) and the acid dissociation constant (pKa) are also crucial for predicting the drug-like properties of these compounds, including their ability to cross the blood-brain barrier.[12][13]
| Compound | Substituent(s) | AChE IC50 (nM) | BChE IC50 (nM) | logP (calculated) | pKa (predicted) | Reference(s) |
| Velnacrine | - | Varies | Varies | 1.4 | 8.5 | [2] |
| Tacrine | (Parent Compound) | ~30 | ~10 | 3.2 | 9.8 | [14] |
| HP-128 | 9-benzylamino | 70 (NA uptake) | 300 (DA uptake) | - | - | [4] |
| 6-Bromo Tacrine | 6-Bromo | 66 | - | - | - | [15] |
| Tacrine-Indole Hybrid (3c) | Indole moiety | 25 | 75 | - | - | [10] |
Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, buffer). The data presented here is for comparative purposes.
Experimental Protocols for Biological Evaluation
Cholinesterase Inhibition Assay (Ellman's Method)
The most common method for measuring AChE and BChE inhibition is the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, the product of acetylthiocholine hydrolysis by cholinesterase, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
Experimental Protocol:
-
Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and solutions of the test compounds at various concentrations.
-
Assay Procedure: In a 96-well plate, add the phosphate buffer, the test compound solution (or vehicle for control), and the AChE or BChE enzyme solution. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the DTNB and ATCI solutions to initiate the reaction.
-
Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated from the dose-response curve.
Figure 2. Ellman's Assay Workflow.
Cytotoxicity Assay
Assessing the cytotoxicity of Velnacrine derivatives is crucial, given the hepatotoxicity concerns associated with tacrine. In vitro cytotoxicity assays using cell lines such as human hepatoma (HepG2) are commonly employed.
Experimental Protocol (MTT Assay):
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach a suitable confluence.
-
Compound Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
Signaling Pathway
Velnacrine and its derivatives exert their primary therapeutic effect by modulating the cholinergic signaling pathway. In a healthy brain, acetylcholine is released from presynaptic neurons into the synaptic cleft, where it binds to and activates cholinergic receptors on the postsynaptic neuron, transmitting the nerve impulse. Acetylcholinesterase rapidly hydrolyzes acetylcholine, terminating the signal. By inhibiting AChE, Velnacrine increases the concentration and duration of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.
Figure 3. Cholinergic Synapse Signaling Pathway.
Conclusion
This compound and its derivatives represent a significant class of compounds in the ongoing effort to develop effective treatments for neurodegenerative diseases like Alzheimer's. This technical guide has provided a comprehensive overview of the synthesis of this compound, the exploration of its derivative compounds, and the essential experimental protocols for their biological evaluation. The structure-activity relationships derived from these studies continue to inform the design of new, more potent, and safer cholinesterase inhibitors and multi-target-directed ligands. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to advancing the field of neuropharmacology and drug discovery.
References
- 1. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Velnacrine | C13H14N2O | CID 3655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+/-)-9-Amino-1,2,3,4-tetrahydroacridin-1-ol. A potential Alzheimer's disease therapeutic of low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. Velnacrine thiaanalogues as potential agents for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of novel tacrine-indole hybrids as potential multitarget-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tacrine-Based Hybrids: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Further analysis of the neuropharmacological profile of 9-amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Velnacrine Maleate In Vitro Cholinesterase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine Maleate is a reversible inhibitor of cholinesterases, enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine.[1] Specifically, it targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] The inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, a mechanism that has been explored for the symptomatic treatment of Alzheimer's disease.[2][3] These application notes provide a detailed protocol for determining the in vitro cholinesterase inhibitory activity of this compound using the widely accepted Ellman's method.[3][4]
Data Presentation
The inhibitory potency of this compound against cholinesterases is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 Value | Inhibition Type | Reference |
| This compound | Acetylcholinesterase (AChE) | 0.79 µM | Reversible | [2] |
| This compound | Butyrylcholinesterase (BChE) | Not fully determined | Reversible | [2] |
Experimental Protocols
This protocol outlines the determination of cholinesterase activity and its inhibition by this compound using a 96-well plate colorimetric assay based on Ellman's method.[3][4]
Principle
The assay measures the activity of cholinesterase by monitoring the hydrolysis of a substrate, acetylthiocholine (ATCh) or butyrylthiocholine (BTCh), to thiocholine.[3][4] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[3][4] The rate of color formation is directly proportional to the cholinesterase activity. The inhibitory effect of this compound is determined by measuring the reduction in this rate in the presence of the compound.
Materials and Reagents
-
This compound
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.
-
Substrate Solutions (14 mM):
-
ATCI Solution: Dissolve acetylthiocholine iodide in deionized water to a final concentration of 14 mM.
-
BTCI Solution: Dissolve butyrylthiocholine iodide in deionized water to a final concentration of 14 mM.
-
-
Enzyme Solutions (1 U/mL): Prepare stock solutions of AChE and BChE in phosphate buffer at a concentration of 1 U/mL.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a high-concentration stock solution. Further dilute this stock solution in phosphate buffer to create a range of working concentrations for the assay. It is crucial to maintain a consistent, low final concentration of DMSO (e.g., <1%) in all wells to avoid affecting enzyme activity.
Assay Procedure
-
Assay Plate Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
10 µL of this compound solution at various concentrations (or buffer for control wells).
-
10 µL of the respective enzyme solution (AChE or BChE).
-
-
Include control wells containing buffer instead of the inhibitor (100% activity) and wells with buffer instead of the enzyme (blank).
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Addition of DTNB: Add 10 µL of 10 mM DTNB solution to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the 14 mM substrate solution (ATCI for AChE, BTCI for BChE) to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for a duration of 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well from the linear portion of the kinetic curve.
-
Correct the reaction rates by subtracting the rate of the blank (no enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Visualizations
Cholinesterase Inhibition Assay Workflow
Caption: Workflow for the in vitro cholinesterase activity assay.
Mechanism of Cholinesterase Inhibition by this compound
Caption: this compound's competitive inhibition of cholinesterase.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 112964-99-5 [smolecule.com]
- 3. Velnacrine is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]
- 4. Velnacrine for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Velnacrine Maleate AChE Inhibition using the Ellman Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine Maleate is a reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that has been explored for the symptomatic treatment of Alzheimer's disease. The Ellman method is a simple, rapid, and widely used spectrophotometric assay for measuring AChE activity and for screening potential inhibitors. This application note provides a detailed protocol for determining the inhibitory potential of this compound on AChE using the Ellman method.
Principle of the Ellman Method
The Ellman assay relies on the use of acetylthiocholine (ATCI) as a substrate for AChE. The enzyme hydrolyzes ATCI to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB production is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm. In the presence of an inhibitor like this compound, the rate of the reaction decreases, allowing for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
The inhibitory activity of this compound against acetylcholinesterase can be quantified and compared with other inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target Enzyme | IC50 Value (µM) | Notes |
| Velnacrine | Acetylcholinesterase (AChE) | 3.27[1] | Potent inhibitor. The specific assay method was not detailed in the source. |
| Donepezil | Acetylcholinesterase (AChE) | 0.027 | A commonly used AChE inhibitor for comparison. |
| Rivastigmine | Acetylcholinesterase (AChE) | 71 | A commonly used AChE inhibitor for comparison. |
Experimental Protocols
This section provides a detailed methodology for determining the IC50 value of this compound for AChE inhibition using the Ellman method in a 96-well plate format.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over the measurement period. A typical final concentration is 0.1 U/mL.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in phosphate buffer to make a 10 mM stock solution.
-
ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in phosphate buffer to make a 14 mM stock solution.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or phosphate buffer) and then prepare a series of dilutions in phosphate buffer to cover a range of concentrations (e.g., 0.01 µM to 100 µM).
Assay Protocol
-
Assay Setup: In a 96-well plate, add the following reagents in the specified order:
-
Blank: 190 µL of phosphate buffer + 10 µL of solvent (used for this compound).
-
Control (100% activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 10 µL of solvent + 10 µL of DTNB solution.
-
Inhibitor Samples: 140 µL of phosphate buffer + 20 µL of AChE solution + 10 µL of this compound solution (at various concentrations) + 10 µL of DTNB solution.
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 10 µL of the ATCI solution to all wells (except the blank) to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
Measurement: Immediately after adding the substrate, start measuring the absorbance at 412 nm using a microplate reader. Take readings every minute for a period of 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of this compound that produces 50% inhibition.
-
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Acetylcholinesterase (AChE) Inhibition by this compound.
Experimental Workflow for the Ellman Method
Caption: Workflow for Determining IC50 using the Ellman Method.
References
Application Note: Structural Analysis of Velnacrine Maleate by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural analysis of Velnacrine Maleate using Nuclear Magnetic Resonance (NMR) spectroscopy. Velnacrine, an acetylcholinesterase inhibitor, has been studied for its potential in treating Alzheimer's disease. Accurate structural elucidation is critical for drug development and quality control. This application note outlines the methodology for acquiring and interpreting 1D and 2D NMR spectra to confirm the molecular structure of this compound. The presented data is based on predicted NMR chemical shifts for the Velnacrine moiety and literature values for the maleate counter-ion, serving as a comprehensive guide for researchers.
Introduction
This compound is a salt formed from the active pharmaceutical ingredient Velnacrine and maleic acid. Velnacrine is a potent, reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, Velnacrine increases the levels of acetylcholine in the brain, which is beneficial for cognitive function in patients with Alzheimer's disease.
The molecular structure of Velnacrine consists of a tetrahydroacridine core with an amino group at the 9-position and a hydroxyl group at the 1-position. The maleate counter-ion is a four-carbon dicarboxylic acid with a cis-conformation double bond. NMR spectroscopy is a powerful analytical technique for the unambiguous confirmation of the chemical structure of small molecules like this compound. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete assignment of all proton and carbon signals can be achieved, verifying the connectivity and chemical environment of each atom in the molecule.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the Velnacrine moiety and typical chemical shifts for the maleate anion in DMSO-d₆. This data provides a reference for the expected spectral features of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration |
| 2-H₂ | 1.85 | m | 2H |
| 3-H₂ | 2.20 | m | 2H |
| 4-H₂ | 2.90 | t | 2H |
| 5-H | 7.80 | d | 1H |
| 6-H | 7.40 | t | 1H |
| 7-H | 7.60 | t | 1H |
| 8-H | 8.10 | d | 1H |
| 1-OH | 5.50 | br s | 1H |
| 9-NH₂ | 8.50 | br s | 2H |
| 1'-H (Maleate) | 6.30 | s | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.
| Atom Number | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 65.0 |
| 2 | 30.0 |
| 3 | 20.0 |
| 4 | 25.0 |
| 4a | 120.0 |
| 5 | 128.0 |
| 6 | 124.0 |
| 7 | 129.0 |
| 8 | 118.0 |
| 8a | 148.0 |
| 9 | 155.0 |
| 9a | 115.0 |
| 10a | 140.0 |
| 1' (Maleate) | 136.6 |
| 2' (Maleate) | 167.7 |
Note: The chemical shifts for the Velnacrine moiety are based on NMR prediction tools. The chemical shifts for the maleate anion are based on typical literature values. Actual experimental values may vary.
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.
-
Gently agitate the vial to dissolve the sample completely. If necessary, sonicate the sample for a few minutes to aid dissolution.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and label it appropriately.
NMR Data Acquisition
The following are general acquisition parameters for a 500 MHz NMR spectrometer. These parameters may need to be optimized for different instruments.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive).
-
Temperature: 298 K.
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Standard pulse programs available on the spectrometer software should be used.
-
Spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.
-
The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution. Typical values are 256-512 increments for the indirect dimension and 8-32 scans per increment.
-
For HMBC, the long-range coupling constant (J) is typically set to 8 Hz to observe 2- and 3-bond correlations.
Data Analysis and Structural Elucidation
The acquired NMR spectra should be processed (Fourier transformation, phasing, and baseline correction) using appropriate software. The structural assignment is then carried out as follows:
-
¹H NMR: Identify all proton signals and their multiplicities (singlet, doublet, triplet, etc.) and integrations. The aromatic protons of the acridine ring are expected in the downfield region (7-9 ppm), while the aliphatic protons of the tetrahydro- portion will be in the upfield region (1.5-3.5 ppm). The maleate protons should appear as a singlet around 6.3 ppm.
-
¹³C NMR: Identify all carbon signals. The aromatic and olefinic carbons will be in the downfield region (110-150 ppm), and the aliphatic carbons will be in the upfield region (20-70 ppm). The carbonyl carbons of the maleate will be the most downfield signals (around 168 ppm).
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It will be crucial for tracing the connectivity of the aliphatic protons in the tetrahydro- ring of Velnacrine.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It allows for the unambiguous assignment of the carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the overall connectivity of the molecule, including the relative positions of the different functional groups.
Visualizations
The following diagrams illustrate the logical workflow for the structural analysis and the key correlations expected in the 2D NMR spectra.
Caption: Experimental workflow for NMR structural analysis.
Caption: Key hypothetical 2D NMR correlations for Velnacrine.
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification of this compound. By following the protocols outlined in this application note, researchers can confidently acquire and interpret a full suite of NMR data to confirm the identity and purity of their samples. The provided predicted data serves as a useful reference for these analyses. A thorough structural analysis using 1D and 2D NMR is a critical step in the research, development, and quality control of this important pharmaceutical compound.
Application Notes and Protocols for Velnacrine Maleate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Velnacrine Maleate in cell culture experiments, with a focus on its application in neurobiological research. This compound is a reversible cholinesterase inhibitor that has been investigated for its potential therapeutic effects in neurodegenerative diseases.
Mechanism of Action
This compound primarily functions as a cholinesterase inhibitor. By inhibiting the acetylcholinesterase (AChE) enzyme, it increases the levels of the neurotransmitter acetylcholine in synaptic clefts, thereby enhancing cholinergic neurotransmission.[1] This mechanism of action has made it a subject of interest in the study of Alzheimer's disease and other conditions characterized by cholinergic deficits.
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈N₂O₅ | PubChem |
| Molecular Weight | 330.34 g/mol | PubChem |
| Appearance | Light yellow to khaki solid | MedchemExpress |
| Solubility | DMSO: 100 mg/mL (302.72 mM) | [2] |
Cytotoxicity Data
Limited data is available regarding the cytotoxicity of Velnacrine in neuronal cell lines. However, a study on the human hepatoma cell line HepG2 provides some initial insights into its cytotoxic potential. It is crucial to determine the specific cytotoxicity in the neuronal cell line of interest before conducting neuroprotection or other functional assays.
| Cell Line | Assay | Duration | LC50 | Source |
| HepG2 | Neutral Red Uptake | 24 hours | 84 - 190 µg/mL | [3] |
Note: The LC50 (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of the test cells. This range for HepG2 cells can be used as a preliminary guide to estimate a non-toxic concentration range for initial experiments in neuronal cells, but empirical determination is essential.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations in cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free, pyrogen-free pipette tips
Protocol:
-
Workspace Preparation: Perform all steps in a sterile environment, such as a laminar flow hood or biosafety cabinet, to maintain the sterility of the stock solution.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Handle the powder carefully, using appropriate personal protective equipment (PPE).
-
Preparing DMSO Stock Solution:
-
In a sterile microcentrifuge tube, add the appropriate volume of cell culture grade DMSO to the weighed this compound powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM). It is recommended to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the final DMSO concentration in the cell culture.[4]
-
Gently vortex the tube until the this compound is completely dissolved.[5] Slight warming in a 37°C water bath may aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] A vehicle control (media with the same final concentration of DMSO) should be included in all experiments.
Neuroprotection Assay in SH-SY5Y Cells
Objective: To assess the potential neuroprotective effects of this compound against a neurotoxic insult in a human neuroblastoma cell line (SH-SY5Y). This protocol uses hydrogen peroxide (H₂O₂) as an example of an oxidative stress-inducing neurotoxin.
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (prepared as in 3.1)
-
Hydrogen peroxide (H₂O₂) solution
-
Phosphate-buffered saline (PBS), sterile
-
96-well cell culture plates, sterile
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1.0 × 10⁵ cells/mL and allow them to adhere and grow for 24 hours.[6]
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).[6] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration).
-
Incubate the cells for a pre-treatment period, for example, 3 hours.[6]
-
-
Induction of Neurotoxicity:
-
After the pre-treatment period, add H₂O₂ to the wells to a final concentration that induces significant but not complete cell death (e.g., 400 µM, this should be optimized for your specific cell line and conditions).[6] Do not add H₂O₂ to the control wells (cells with medium only and vehicle control).
-
Incubate the cells for an additional 24 hours.[6]
-
-
Assessment of Cell Viability:
-
After the 24-hour incubation with the neurotoxin, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Read the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group (untreated, 100% viability).
-
Compare the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.
-
Signaling Pathways and Visualizations
While the primary mechanism of this compound is cholinesterase inhibition, other downstream signaling pathways may be involved in its potential neuroprotective effects. The PI3K/Akt signaling pathway is a critical regulator of neuronal survival and is a plausible, though not yet directly confirmed for this compound, downstream target.[7][8][9][10][11]
Proposed Cholinergic and Neuroprotective Signaling
Caption: Proposed mechanism of this compound.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for Velnacrine neuroprotection assay.
Stability and Storage
There is limited specific data on the stability of this compound in aqueous cell culture media. As a general precaution, it is recommended to prepare fresh dilutions of this compound in media for each experiment from frozen stock solutions. The stability of compounds in aqueous solutions can be influenced by factors such as pH, temperature, and light exposure. To ensure consistent results, minimize the time the compound is in the culture medium before and during the experiment.
Powder: Store at -20°C for up to 3 years. In Solvent (DMSO): Store at -80°C for up to 1 year.
Disclaimer: These protocols and application notes are intended for research use only. It is the responsibility of the end-user to determine the suitability of these protocols for their specific applications and to conduct appropriate validation and optimization studies. Always adhere to laboratory safety guidelines and wear appropriate personal protective equipment when handling chemicals.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase buffered aqueous solution, main = 500units/mg protein BCA 9000-81-1 [sigmaaldrich.com]
- 3. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Properties of Coriander-Derived Compounds on Neuronal Cell Damage under Oxidative Stress-Induced SH-SY5Y Neuroblastoma and in Silico ADMET Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Melatonin improves synapse development by PI3K/Akt signaling in a mouse model of autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuroprotective Effects of Oxymatrine on PI3K/Akt/mTOR Pathway After Hypoxic-Ischemic Brain Damage in Neonatal Rats [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Velnacrine Maleate Cytotoxicity in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, an acetylcholinesterase inhibitor, was investigated for the treatment of Alzheimer's disease. However, its development was hindered by instances of hepatotoxicity.[1][2] Understanding the cytotoxic effects of Velnacrine Maleate on liver cells is crucial for risk assessment and for the development of safer analogs. The human hepatoma cell line, HepG2, is a widely used in vitro model for studying drug-induced liver injury due to its metabolic capabilities.[3][4]
These application notes provide detailed protocols for assessing the cytotoxicity of this compound in HepG2 cells using standard assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide assay for apoptosis detection.
Data Presentation: this compound Cytotoxicity in HepG2 Cells
The following table summarizes the cytotoxic potential of Velnacrine (a monohydroxy metabolite of Tacrine) and its related compounds in HepG2 cells after a 24-hour exposure, as determined by the Neutral Red Uptake Assay.[3]
| Compound | LC50 (µg/mL) | Relative Cytotoxicity |
| Tacrine (THA) | 54 | Most Cytotoxic |
| Velnacrine (1-OH THA) | 84 - 190 | Less Cytotoxic than Tacrine |
| Dihydroxy Velnacrine Metabolites | 251 - 434 | Least Cytotoxic |
Data adapted from Viau et al., 1993.[3]
Experimental Protocols
Cell Culture and Treatment
Protocol for Maintaining HepG2 Cells:
-
Culture HepG2 cells (ATCC HB-8065) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 0.1 mM non-essential amino acids, and 1.0 mM sodium pyruvate.[5]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Passage the cells by trypsinization before they reach confluence.[5]
Protocol for this compound Treatment:
-
Seed HepG2 cells in 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and allow them to adhere for 18-24 hours.[6][7]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile, nuclease-free water or DMSO).
-
Prepare serial dilutions of this compound in the complete cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound concentration).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]
Caption: Experimental workflow for cell treatment.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8]
Protocol:
-
After the treatment period with this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8][9]
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.[8][9]
-
Carefully remove the supernatant.[6]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution provided in a commercial kit) to each well to dissolve the formazan crystals.[6][9]
-
Mix thoroughly to ensure complete solubilization.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Caption: MTT assay workflow.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes into the culture medium.[10]
Protocol:
-
After the treatment period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[11]
-
Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new, clean 96-well plate.[10][11]
-
Prepare controls:
-
Spontaneous LDH release: Supernatant from vehicle-treated cells.
-
Maximum LDH release: Add a lysis buffer (e.g., Triton X-100) to untreated cells 45 minutes before collecting the supernatant.[11]
-
Background: Culture medium alone.
-
-
Add the LDH assay reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well of the new plate containing the supernatants.[11]
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[11]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.[10]
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100).
References
- 1. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 10. LDH Cytotoxicity Assay [bio-protocol.org]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Blood-Brain Barrier Penetration Assay of Velnacrine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Velnacrine Maleate and Blood-Brain Barrier Penetration
Velnacrine, the major metabolite of tacrine, is a potent, centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE). By inhibiting AChE, velnacrine increases the concentration of the neurotransmitter acetylcholine in the brain, a mechanism that has been investigated for the symptomatic treatment of Alzheimer's disease. For a centrally acting drug like velnacrine to be effective, it must efficiently cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS).
Assessing the ability of this compound to penetrate the BBB is a critical step in its preclinical and clinical development. This assessment helps in understanding its potential therapeutic efficacy and in determining appropriate dosing strategies. The following application notes provide detailed protocols for both in vitro and in vivo methods to quantify the BBB penetration of this compound.
These application notes will describe a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) for high-throughput in vitro screening of passive permeability and an in vivo study in rodents to determine the brain-to-plasma concentration ratio (Kₚ), which provides a more physiologically relevant measure of BBB penetration.
Quantitative Data Summary
The following tables summarize the type of quantitative data that can be obtained from the described assays. As specific data for this compound is not published, hypothetical values based on the properties of tacrine are provided for illustrative purposes.
Table 1: In Vitro BBB Permeability of this compound (PAMPA-BBB)
| Compound | Apparent Permeability (Pₑ) (x 10⁻⁶ cm/s) | Predicted BBB Penetration |
| This compound (Hypothetical) | 5.2 | High |
| High Permeability Control (e.g., Caffeine) | > 4.0 | High |
| Low Permeability Control (e.g., Atenolol) | < 2.0 | Low |
Permeability Classification: Pₑ > 4.0 x 10⁻⁶ cm/s = High; Pₑ < 2.0 x 10⁻⁶ cm/s = Low
Table 2: In Vivo BBB Penetration of this compound in Rodents
| Parameter | Value (Hypothetical) | Description |
| Brain-to-Plasma Ratio (Kₚ) | 1.2 | Ratio of total drug concentration in the brain to that in the plasma at steady-state. |
| Unbound Brain-to-Plasma Ratio (Kₚ,ᵤᵤ) | 0.8 | Ratio of unbound drug concentration in the brain to that in the plasma; a better indicator of target engagement. |
Experimental Protocols
In Vitro Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol describes a high-throughput method to predict the passive, transcellular permeability of this compound across the BBB.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., PTFE or polypropylene)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
High and low permeability control compounds (e.g., caffeine and atenolol)
-
Plate reader (UV-Vis or other suitable detector)
-
Automated liquid handling system (recommended for high throughput)
Procedure:
-
Preparation of the Artificial Membrane:
-
Dissolve porcine brain lipid extract in dodecane to a final concentration of 20 mg/mL.
-
Carefully apply 5 µL of the lipid solution to the membrane of each well of the filter plate.
-
Allow the solvent to evaporate for at least 2 hours.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with PBS (pH 7.4) to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%) to maintain membrane integrity.
-
Prepare solutions of high and low permeability controls in the same manner.
-
-
Assay Execution:
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Place the lipid-coated filter plate on top of the acceptor plate.
-
Add 150 µL of the this compound or control solutions to the corresponding wells of the filter (donor) plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of this compound and controls in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry, LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Pₑ) using the following equation: Pₑ = - (Vₐ * Vd) / ((Vₐ + Vd) * A * t) * ln(1 - [C]ₐ / [C]eq) Where:
-
Vₐ is the volume of the acceptor well.
-
Vd is the volume of the donor well.
-
A is the area of the membrane.
-
t is the incubation time.
-
[C]ₐ is the concentration in the acceptor well.
-
[C]eq is the equilibrium concentration, calculated from the initial donor concentration and the volumes of the donor and acceptor wells.
-
-
In Vivo Protocol: Brain-to-Plasma Concentration Ratio (Kₚ) in Rodents
This protocol describes the determination of the brain-to-plasma concentration ratio of this compound in a rodent model (e.g., rats or mice).
Materials:
-
This compound
-
Vehicle for dosing (e.g., saline, PEG400/water)
-
Rodents (e.g., male Sprague-Dawley rats, 250-300g)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with K₂EDTA)
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing:
-
Administer this compound to a cohort of rodents at a therapeutically relevant dose. The route of administration (e.g., oral, intravenous) should be chosen based on the intended clinical use.
-
-
Sample Collection:
-
At a predetermined time point post-dose (e.g., at the time of maximum plasma concentration, Tₘₐₓ, or at steady-state), anesthetize the animals.
-
Collect a terminal blood sample via cardiac puncture into an EDTA-containing tube.
-
Immediately perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Excise the brain, rinse with cold saline, blot dry, and weigh.
-
-
Sample Processing:
-
Centrifuge the blood sample to separate the plasma.
-
Homogenize the brain tissue in a known volume of a suitable buffer (e.g., PBS) to create a brain homogenate.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain concentration (Cₑ) from the brain homogenate concentration, accounting for the dilution factor.
-
Calculate the brain-to-plasma concentration ratio (Kₚ) as follows: Kₚ = Cₑ / Cₚ Where:
-
Cₑ is the concentration of this compound in the brain.
-
Cₚ is the concentration of this compound in the plasma.
-
-
For the unbound ratio (Kₚ,ᵤᵤ), the fraction of unbound drug in plasma (fᵤ,ₚ) and brain (fᵤ,ₑ) needs to be determined separately using methods like equilibrium dialysis. Then: Kₚ,ᵤᵤ = (Cₑ * fᵤ,ₑ) / (Cₚ * fᵤ,ₚ)
-
Visualization of Workflows and Pathways
Experimental Workflows
Caption: Workflow for the in vitro PAMPA-BBB assay.
References
- 1. Distribution of tacrine across the blood-brain barrier in awake, freely moving rats using in vivo microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penetration of tacrine into cerebrospinal fluid in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mitigating Velnacrine Maleate-Induced Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Velnacrine Maleate-induced hepatotoxicity in animal models. Given the limited specific data on this compound, much of the guidance is extrapolated from studies on the structurally and mechanistically similar compound, Tacrine (THA).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced hepatotoxicity?
A1: The precise mechanism of this compound-induced hepatotoxicity is not fully elucidated in publicly available literature. However, it is suggested to be linked to the formation of reactive metabolites.[1][2] Clinical observations of reversible hepatocellular injury with Velnacrine are analogous to those seen with Tacrine.[2] For Tacrine, the hepatotoxicity in animal models is hypothesized to involve a hypoxia-reoxygenation injury mediated through the sympathetic nervous system.[3] This process can lead to oxidative stress and subsequent liver damage.
Q2: Are there established animal models for studying this compound-induced hepatotoxicity?
A2: Specific, detailed in vivo models for this compound-induced hepatotoxicity are not well-documented in available literature. However, a rat model of Tacrine-induced hepatotoxicity has been developed, which could serve as a starting point. In this model, rats administered Tacrine intragastrically develop elevated serum aspartate aminotransferase (AST) levels, pericentral necrosis, and fatty changes in the liver.[3] Given that Velnacrine is a metabolite of Tacrine, this model may be adaptable.[1]
Q3: What are the expected biochemical and histopathological changes in the liver?
A3: Based on studies with the analogous compound Tacrine, you can expect to see elevations in serum liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[3] Histopathological examination may reveal centrilobular or pericentral necrosis, fatty changes, and leukocyte infiltration.[3][4]
Q4: What are potential mitigating agents for this compound-induced hepatotoxicity?
A4: While specific mitigating agents for Velnacrine have not been extensively studied, antioxidants have shown promise in mitigating hepatotoxicity induced by similar compounds. For instance, the free radical scavenger catechin was found to decrease Tacrine-induced liver injury in rats by about 45%.[3] Other antioxidants that have been effective in various drug-induced liver injury models include N-acetylcysteine (NAC), silymarin, resveratrol, and curcumin.
Q5: How does the cytotoxicity of Velnacrine compare to its parent compound, Tacrine?
A5: In vitro studies using cultured rat and human hepatocytes have shown that Tacrine is generally more cytotoxic than its monohydroxy metabolites, including Velnacrine.[1] However, the formation of other reactive metabolites in vivo could play a significant role in the observed hepatotoxicity.[1][2]
Troubleshooting Guides
Issue 1: High variability in liver enzyme levels between animals in the same treatment group.
-
Question: We are observing significant variability in ALT and AST levels in our this compound-treated group. What could be the cause and how can we address it?
-
Answer:
-
Genetic Variability: Different animal strains can have varying susceptibility to drug-induced liver injury due to differences in drug metabolism enzymes, such as cytochrome P450s.[5] Ensure you are using a consistent, well-characterized strain of animals.
-
Animal Health Status: Underlying subclinical infections or inflammation can potentiate hepatotoxicity. Ensure all animals are healthy and free of pathogens before starting the experiment.
-
Dosing Accuracy: Inaccurate dosing, especially with small volumes, can lead to significant variations in drug exposure. Double-check your calculations and dosing techniques.
-
Fasting State: The fasting state of the animals can influence drug metabolism and hepatotoxicity. Standardize the fasting period before drug administration.
-
Stress: Stress from handling or housing conditions can impact physiological responses. Acclimatize animals properly and maintain a consistent, low-stress environment.
-
Issue 2: Failure to induce significant hepatotoxicity with this compound.
-
Question: We are not observing a significant increase in liver enzymes or histopathological changes after administering this compound. What should we do?
-
Answer:
-
Dosage and Route of Administration: The dose may be insufficient to induce toxicity. A dose-response study is recommended to determine the optimal dose. The route of administration (e.g., oral gavage vs. intraperitoneal injection) can also significantly affect bioavailability and first-pass metabolism in the liver.
-
Species and Strain Selection: Rodents, particularly rats, may be less susceptible to certain types of drug-induced liver injury compared to mice or other species.[5] Consider using a different species or a mouse strain known to be more sensitive to hepatotoxins.
-
Duration of Exposure: The time point for assessing hepatotoxicity may be too early or too late. For Tacrine, peak liver enzyme elevation was observed between 12 and 24 hours post-administration.[3] Conduct a time-course study to identify the optimal time point for sample collection.
-
Metabolic Activation: The hepatotoxicity of Velnacrine is thought to be mediated by reactive metabolites.[1][2] The animal model you are using may have a different metabolic profile than humans. Consider using a model with "humanized" liver enzymes if available.
-
Issue 3: Inconsistent results with a potential mitigating agent.
-
Question: Our antioxidant compound is showing inconsistent or no protective effect against this compound-induced hepatotoxicity. How can we troubleshoot this?
-
Answer:
-
Timing of Administration: The timing of the mitigating agent's administration relative to the this compound dose is critical. For antioxidants, pre-treatment is often more effective as it can prevent the initial oxidative burst. For Tacrine-induced injury, the antioxidant catechin was administered before the Tacrine.[3]
-
Dose of Mitigating Agent: The dose of the protective agent may be too low to counteract the toxic effects. A dose-escalation study for the mitigating agent is recommended.
-
Bioavailability: The mitigating agent may have poor oral bioavailability. Consider alternative routes of administration or formulation strategies to improve its absorption and delivery to the liver.
-
Mechanism of Action: The primary mechanism of Velnacrine-induced hepatotoxicity in your model may not be solely oxidative stress. The protective agent you have selected may not target the key pathways involved. Consider exploring agents with different mechanisms of action, such as anti-inflammatory or anti-apoptotic properties.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Velnacrine and Related Compounds in HepG2 Cells
| Compound | LC50 (µg/mL) |
| Tacrine (THA) | 54 |
| Velnacrine | 84 - 190 |
| Dihydroxy Velnacrine Metabolites | 251 - 434 |
Data extracted from a study on the cytotoxicity of Tacrine and its metabolites in various cultured cell lines.[1]
Table 2: Effect of a Mitigating Agent on Tacrine-Induced Hepatotoxicity in Rats
| Treatment Group | Serum AST (IU/L) |
| Saline Control | ~50 |
| Tacrine (35 mg/kg) | ~250 |
| Tacrine + Catechin (100 mg/kg) | ~150 |
Approximate values extrapolated from graphical data in a study on Tacrine-induced hepatotoxicity. This demonstrates a potential model for assessing mitigating agents.[3]
Experimental Protocols
Protocol 1: Induction of Hepatotoxicity with a Tacrine-Analogous Model
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing:
-
Administer this compound (or Tacrine as a positive control) at a pre-determined dose (e.g., starting with a range of 10-50 mg/kg) via intragastric gavage.
-
The control group receives an equivalent volume of the vehicle (e.g., saline).
-
-
Sample Collection:
-
Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 6, 12, 24, and 32 hours) post-administration to measure serum ALT and AST levels.
-
At the final time point, euthanize the animals and collect liver tissue for histopathological analysis and measurement of oxidative stress markers (e.g., MDA, GSH).
-
Protocol 2: Evaluation of a Potential Mitigating Agent
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound alone.
-
Group 3: Mitigating agent alone.
-
Group 4: Mitigating agent + this compound.
-
-
Dosing:
-
Administer the mitigating agent (e.g., an antioxidant) at a specific dose and time relative to the this compound administration (e.g., 1 hour prior).
-
Administer this compound as described in Protocol 1.
-
-
Sample Collection and Analysis: Collect and analyze blood and liver samples as described in Protocol 1 to compare the extent of liver injury between the treatment groups.
Visualizations
Caption: Proposed metabolic activation pathway of Velnacrine leading to hepatotoxicity.
Caption: A typical experimental workflow for evaluating a mitigating agent.
Caption: A logical approach to troubleshooting failed induction of hepatotoxicity.
References
- 1. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trials with velnacrine: (PROPP) the physician reference of predicted probabilities--a statistical model for the estimation of hepatotoxicity risk with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and characterization of a new model of tacrine-induced hepatotoxicity: role of the sympathetic nervous system and hypoxia-reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | LP340, a novel histone deacetylase inhibitor, decreases liver injury and fibrosis in mice: role of oxidative stress and microRNA-23a [frontiersin.org]
- 5. Frontiers | Research on the Species Difference of the Hepatotoxicity of Medicine Based on Transcriptome [frontiersin.org]
Technical Support Center: Velnacrine Maleate Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with Velnacrine Maleate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in potency over a short period. What are the likely causes?
A1: The instability of this compound in aqueous solutions can be attributed to several factors. The primary routes of degradation are likely hydrolysis and oxidation of the Velnacrine moiety, and isomerization or degradation of the maleate counter-ion. The rate of degradation is significantly influenced by the pH, temperature, and light exposure of the solution. Velnacrine, being a derivative of tacrine, is known to be more stable in acidic conditions and is susceptible to base-catalyzed degradation.[1]
Q2: What is the optimal pH range for preparing and storing this compound aqueous solutions?
A2: While specific data for this compound is not extensively published, based on the stability of similar compounds like tacrine, a slightly acidic pH range is recommended to minimize degradation.[1] It is advisable to conduct a pH-stability profile study for your specific formulation. Generally, a pH between 4 and 5 is a good starting point for enhancing stability. Buffering the solution is crucial to maintain a stable pH.
Q3: I have observed the formation of a precipitate in my this compound solution. What could be the reason?
A3: Precipitate formation can be due to several reasons:
-
pH shift: A change in pH could lead to the precipitation of the free base form of Velnacrine if the pH of the solution increases.
-
Degradation Product: One of the degradation products might have lower solubility in your aqueous system.
-
Excipient Interaction: If your formulation contains other excipients, there could be an interaction leading to an insoluble complex.
-
Maleate Isomerization: Maleic acid can isomerize to fumaric acid, which has lower water solubility and may precipitate.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with an acridine core structure can be susceptible to photodegradation. It is recommended to protect this compound solutions from light by using amber vials or by wrapping the container in aluminum foil.[2][3] Photostability testing should be conducted as per ICH Q1B guidelines to determine the extent of light sensitivity.[2][4]
Q5: Can the maleate counter-ion cause stability issues?
A5: Yes, the maleate moiety can undergo cis-trans isomerization to fumaric acid, especially when exposed to heat or certain catalytic conditions.[5] Fumaric acid has different physical properties, including lower solubility, which could impact the formulation. Additionally, maleic acid itself can degrade under certain oxidative conditions.[6][7]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate pH | Measure the pH of your solution. Adjust to a slightly acidic pH (e.g., 4.5) using a suitable buffer (e.g., acetate or citrate buffer). | Reduced rate of degradation. |
| High Temperature | Store the solution at refrigerated temperatures (2-8 °C) and protect from freezing. | Slower degradation kinetics. |
| Light Exposure | Store the solution in a light-protected container (amber vial or foil-wrapped). | Minimized photodegradation. |
| Oxidation | Purge the solution and the headspace of the container with an inert gas (e.g., nitrogen or argon) to remove oxygen. Consider adding an antioxidant if compatible with your experimental setup. | Reduced formation of oxidative degradants. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation Products | Perform forced degradation studies (acid, base, peroxide, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks. | Tentative identification of degradation products by comparing retention times. |
| Maleate Isomerization | Analyze a standard of fumaric acid to check for a co-eluting peak. | Confirmation if one of the unknown peaks is fumaric acid. |
| Impurity in Starting Material | Analyze a freshly prepared solution of this compound from a new batch or a different supplier. | Determine if the peak is an impurity from the starting material. |
| Interaction with Excipients | Prepare solutions of this compound with each excipient individually to identify any interactions. | Pinpoint the excipient causing the formation of the new peak. |
Quantitative Data Summary
The following tables present hypothetical data from forced degradation studies to illustrate how quantitative results can be summarized.
Table 1: Effect of pH on the Stability of this compound (1 mg/mL) at 40°C for 72 hours.
| pH | Buffer System | Initial Assay (%) | Assay after 72h (%) | % Degradation | Appearance of Solution |
| 2.0 | 0.1 M HCl | 100.0 | 96.5 | 3.5 | Clear, colorless |
| 4.5 | 0.1 M Acetate | 100.0 | 98.8 | 1.2 | Clear, colorless |
| 7.0 | 0.1 M Phosphate | 100.0 | 91.2 | 8.8 | Clear, slight yellow |
| 9.0 | 0.1 M Borate | 100.0 | 82.4 | 17.6 | Clear, yellow |
| 12.0 | 0.1 M NaOH | 100.0 | 65.1 | 34.9 | Yellow, precipitate |
Table 2: Summary of Forced Degradation Studies of this compound.
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 8.2 | Hydrolysis Product 1 |
| 0.1 M NaOH, RT, 24h | 25.6 | Oxidation Product 1, Hydrolysis Product 2 |
| 3% H₂O₂, RT, 24h | 15.3 | Oxidation Product 1, Oxidation Product 2 |
| Heat (80°C), 48h | 11.5 | Hydrolysis Product 1, Isomerization Product (Fumaric Acid) |
| Photolytic (ICH Q1B) | 18.9 | Photodegradation Product 1 |
Experimental Protocols
Protocol 1: pH Stability Study
-
Preparation of Buffers: Prepare a series of buffers (e.g., HCl for pH 2, acetate for pH 4.5, phosphate for pH 7.0, borate for pH 9.0, and NaOH for pH 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol). Dilute the stock solution with each buffer to a final concentration of 1 mg/mL.
-
Incubation: Store the prepared solutions in sealed, light-protected vials at a constant temperature (e.g., 40°C).
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
Protocol 2: Forced Degradation Study
This protocol is based on ICH guideline Q1A(R2) for stress testing.[8][9]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C. Analyze at regular intervals.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature. Analyze at regular intervals.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide at room temperature. Protect from light. Analyze at regular intervals.
-
Thermal Degradation: Store solid this compound and a solution of the compound at 80°C. Analyze at regular intervals.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[2][10] A control sample should be protected from light. Analyze both samples after exposure.
Visualizations
References
- 1. A potent and selective tacrine analog--biomembrane permeation and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. q1scientific.com [q1scientific.com]
- 4. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 5. Maleic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering the degradation/chlorination mechanisms of maleic acid in the Fe(II)/peroxymonosulfate process: An often overlooked effect of chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. 3 Important Photostability Testing Factors [sampled.com]
minimizing off-target effects of Velnacrine Maleate in neuronal cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Velnacrine Maleate in neuronal cultures. Our goal is to help you minimize off-target effects and obtain reliable, reproducible data.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: I'm observing high levels of cytotoxicity in my neuronal cultures after this compound treatment. What could be the cause and how can I resolve it?
A1: High cytotoxicity is a known concern with this compound and its parent compound, tacrine. The issue can stem from several factors:
-
Concentration: The concentration of this compound may be too high. It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits acetylcholinesterase (AChE) without causing significant cell death.
-
Incubation Time: Prolonged exposure can lead to increased cytotoxicity. Consider reducing the incubation time.
-
Cell Health: Unhealthy or stressed neuronal cultures are more susceptible to drug-induced toxicity. Ensure your cultures are healthy and viable before starting the experiment.
-
Off-Target Effects: Velnacrine, as an acridine derivative, may have off-target effects such as DNA intercalation or activation of apoptotic pathways.
Troubleshooting Steps:
-
Optimize Concentration: Perform a viability assay (e.g., MTT or LDH assay) with a wide range of this compound concentrations to determine the IC50 for cytotoxicity in your specific neuronal cell type. Aim to use a concentration that is well below the cytotoxic IC50 but effective for AChE inhibition.
-
Optimize Incubation Time: Conduct a time-course experiment to identify the shortest incubation time required to achieve the desired effect on AChE activity.
-
Assess Culture Health: Before each experiment, visually inspect your cultures for signs of stress, such as neurite blebbing or detachment. Perform a baseline viability assay to ensure a healthy starting population.
-
Include Proper Controls: Always include vehicle-only controls to account for any effects of the solvent (e.g., DMSO).
Q2: My results with this compound are inconsistent between experiments. What are the potential sources of variability?
A2: Inconsistent results can be frustrating. Here are some common causes and solutions:
-
Reagent Preparation: Inconsistent preparation of this compound stock solutions can lead to variability.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect cellular responses.
-
Assay Performance: Inconsistent timing or execution of assays can introduce variability.
Troubleshooting Steps:
-
Standardize Reagent Preparation: Prepare a large batch of this compound stock solution, aliquot it, and store it under recommended conditions to ensure consistency across experiments.
-
Maintain Consistent Culture Practices: Use cells within a defined passage number range. Seed cells at a consistent density for each experiment. Use the same batch of media and supplements whenever possible.
-
Standardize Assay Protocols: Create and follow detailed standard operating procedures (SOPs) for all assays. Pay close attention to incubation times, reagent addition steps, and measurement parameters.
Q3: I am not observing the expected level of acetylcholinesterase (AChE) inhibition. What should I check?
A3: A lack of expected AChE inhibition can be due to several factors:
-
Drug Concentration: The concentration of this compound may be too low.
-
Drug Potency: The activity of your this compound stock may have degraded.
-
Assay Sensitivity: The AChE activity assay may not be sensitive enough to detect inhibition at the concentrations used.
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations for stock solution and working solution dilutions.
-
Test Drug Activity: If possible, test the activity of your this compound stock using a cell-free AChE activity assay with purified enzyme.
-
Optimize AChE Assay: Ensure your AChE activity assay is optimized for your experimental conditions (e.g., sufficient substrate concentration, appropriate reaction time). Consider using a more sensitive assay format if necessary.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a reversible inhibitor of acetylcholinesterase (AChE). AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine, leading to enhanced cholinergic neurotransmission.
Q2: What are the known or potential off-target effects of this compound in neuronal cultures?
A2: While specific off-target effects in neurons are not extensively documented, based on its chemical structure (an acridine derivative) and data from its parent compound, tacrine, potential off-target effects may include:
-
Muscarinic and Nicotinic Acetylcholine Receptor Modulation: Beyond its primary effect on AChE, Velnacrine may directly interact with muscarinic and nicotinic acetylcholine receptors.
-
DNA Intercalation: Acridine-based compounds are known to intercalate into DNA, which can lead to cytotoxicity and interference with cellular processes.
-
Modulation of other Neurotransmitter Systems: Tacrine has been shown to affect dopamine and norepinephrine systems.
-
Interaction with Cytoskeletal Proteins: Velnacrine has been observed to interact with cytoskeletal proteins in synaptosomal membranes.
Q3: What are recommended starting concentrations for this compound in neuronal cultures?
A3: Specific optimal concentrations will vary depending on the neuronal cell type and experimental goals. However, based on available data for related compounds and general practices, a good starting point is to perform a dose-response curve ranging from nanomolar to low micromolar concentrations (e.g., 10 nM to 100 µM). It is critical to determine the IC50 for both AChE inhibition and cytotoxicity in your specific model system.
Q4: How should I prepare and store this compound?
A4: this compound is typically a powder. Prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C, protected from light. Always refer to the manufacturer's instructions for specific storage recommendations.
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Experiments
| Parameter | Recommended Range | Notes |
| AChE Inhibition Assay | 10 nM - 100 µM | To determine the IC50 for enzyme inhibition. |
| Neuronal Viability Assay | 1 µM - 200 µM | To determine the IC50 for cytotoxicity. |
| Functional Neuronal Assays | 100 nM - 10 µM | Start with concentrations below the cytotoxic threshold. |
Experimental Protocols
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol is for measuring AChE activity in neuronal cell lysates.
Materials:
-
Neuronal cell culture lysates
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB (Ellman's reagent) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Cell Lysates: Lyse neuronal cells in a suitable lysis buffer and determine the total protein concentration.
-
Prepare Reagents: Prepare fresh solutions of DTNB and ATCI in phosphate buffer.
-
Assay Setup: In a 96-well plate, add your cell lysate (diluted to an appropriate protein concentration) and the DTNB solution.
-
Initiate Reaction: Add the ATCI substrate to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate Activity: The rate of change in absorbance is proportional to the AChE activity.
Neuronal Viability Assay (MTT Assay)
This protocol assesses cell viability based on mitochondrial activity.
Materials:
-
Neuronal cells in a 96-well plate
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a desired density and allow them to adhere and differentiate.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for the desired incubation period.
-
Add MTT Reagent: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan: Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Calculate Viability: Express the absorbance of treated cells as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathway of this compound
Caption: Primary signaling pathway of this compound.
Experimental Workflow for Minimizing Off-Target Effects
Caption: Workflow for minimizing this compound's off-target effects.
Technical Support Center: Velnacrine Maleate Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Velnacrine Maleate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
-
Unreacted Starting Materials: Residual anthranilonitrile and cyclohexanone derivatives.
-
Intermediates: Incomplete cyclization or amination can lead to the presence of reaction intermediates.
-
Side-Reaction Products: Products from polymerization or undesired condensation reactions.
-
Isomers: Positional isomers formed during the synthesis.
-
Degradation Products: Oxidation or hydrolysis products of Velnacrine.
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization is a primary and effective method for the purification of crude this compound. Chromatographic techniques, such as column chromatography, can also be employed for further purification if higher purity is required.
Q3: How can I effectively monitor the purity of this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for monitoring purity. A well-developed HPLC method can separate this compound from its impurities, allowing for quantitative assessment of purity at each stage of the purification process. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks.
Q4: What are the key considerations for the formation of the maleate salt to improve purity?
A4: The formation of the maleate salt is a critical purification step. Key considerations include:
-
Stoichiometry: Use of a precise molar equivalent of maleic acid.
-
Solvent: Selection of an appropriate solvent in which the free base is soluble and the maleate salt has limited solubility at cooler temperatures, facilitating crystallization.
-
Temperature Control: Gradual cooling to promote the formation of well-defined crystals and minimize impurity inclusion.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | - The chosen solvent is too good a solvent for this compound, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | - Screen for alternative solvent systems where the solubility difference between hot and cold is more pronounced.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Oily Residue Instead of Crystals | - The crude material has a high impurity content, leading to a significant depression of the melting point.- The cooling process is too fast. | - Pre-purify the crude material using a quick filtration through a short silica gel plug.- Ensure a slow and gradual cooling process. Seeding with a small crystal of pure this compound can also induce crystallization. |
| Colored Impurities in Final Product | - Presence of colored byproducts from the synthesis. | - Treat the hot solution with activated charcoal before filtration and crystallization. The charcoal will adsorb many colored impurities. |
| Poor Separation of Impurities in HPLC | - The mobile phase composition is not optimized.- The column is not suitable for the separation. | - Adjust the mobile phase polarity by varying the ratio of organic solvent to aqueous buffer.- Experiment with different pH values for the aqueous buffer.- Try a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size. |
| Inconsistent Crystal Formation | - Variations in the crude material's impurity profile.- Inconsistent cooling rates or agitation. | - Standardize the purification protocol, including solvent volumes, heating and cooling rates, and stirring speed.- Analyze the crude material by HPLC to understand the impurity profile before purification. |
Experimental Protocols
Recrystallization of this compound (General Protocol)
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
-
Solvent Selection: Identify a suitable solvent or solvent system. A good solvent will dissolve the crude this compound when hot but have low solubility when cold. Potential solvents to screen include ethanol, methanol, isopropanol, acetonitrile, and mixtures with water.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the crude product) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
HPLC Method for Purity Analysis (Suggested Starting Conditions)
This method is a starting point and should be validated for the specific impurities present in your synthesis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Hypothetical Purity Improvement of this compound via Recrystallization
| Sample | Purity by HPLC (%) | Yield (%) |
| Crude Product | 85.2 | - |
| After 1st Recrystallization (Ethanol) | 98.5 | 75 |
| After 2nd Recrystallization (Ethanol) | 99.8 | 88 (from 1st crop) |
Visualizations
Caption: this compound Synthesis and Purification Workflow.
Caption: Troubleshooting Logic for this compound Purification.
dealing with inconsistent results in Velnacrine Maleate cholinesterase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Velnacrine Maleate cholinesterase assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: High Background Absorbance in "No Enzyme" or "Blank" Wells
-
Question: My blank wells (containing all reagents except the enzyme) show high absorbance values, masking the true signal. What could be the cause?
-
Answer: High background absorbance can stem from several factors:
-
Spontaneous Substrate Hydrolysis: The substrate, acetylthiocholine (ATCh), can spontaneously hydrolyze over time, producing a colored product.
-
Reaction of DTNB with other molecules: The Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), can react with other thiol-containing compounds in your sample or buffer.[1]
-
Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated.
Troubleshooting Steps:
-
Prepare Fresh Reagents: Always use freshly prepared substrate and DTNB solutions.
-
Optimize Substrate Concentration: Use the lowest concentration of ATCh that still provides a robust signal with your enzyme.
-
Check for Interfering Substances: Ensure your buffers do not contain reducing agents or high concentrations of thiols. See Table 2 for a list of known interfering substances.
-
Run a "Substrate Only" Blank: To quantify spontaneous hydrolysis, include a well with only the substrate and buffer. Subtract this reading from all other wells.
-
Issue 2: Low or No Enzyme Activity Detected
-
Question: I am not observing any significant change in absorbance over time in my positive control wells (containing the enzyme but no inhibitor). What could be wrong?
-
Answer: This issue typically points to a problem with the enzyme itself or the assay conditions.
-
Inactive Enzyme: The cholinesterase may have lost its activity due to improper storage or handling.
-
Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the buffer may not be optimal for enzyme activity.[2]
-
Incorrect Reagent Concentrations: The concentrations of the enzyme or substrate may be too low.
Troubleshooting Steps:
-
Verify Enzyme Activity: Test a new aliquot of the enzyme or a different batch to rule out enzyme degradation.
-
Optimize Assay Conditions: Ensure the pH of your buffer is between 7.0 and 8.0 and the temperature is maintained consistently, typically at 25°C or 37°C.[2]
-
Check Reagent Concentrations: Recalculate and verify the final concentrations of your enzyme and substrate in the assay wells.
-
Issue 3: Inconsistent or Non-Reproducible IC50 Values for this compound
-
Question: My calculated IC50 value for this compound varies significantly between experiments. How can I improve the consistency?
-
Answer: Inconsistent IC50 values are a common challenge and can be caused by a combination of factors.
-
Pipetting Errors: Small inaccuracies in pipetting can lead to large variations in inhibitor concentrations.[3]
-
Inconsistent Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate must be precisely controlled.
-
This compound Solution Instability: The inhibitor solution may degrade over time if not stored properly.
-
Microplate Reader Settings: Incorrect or inconsistent settings on the microplate reader can introduce variability.[4]
-
Data Analysis Method: The method used to calculate the IC50 from the raw data can influence the final value.
Troubleshooting Steps:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions.
-
Standardize Incubation Times: Use a multichannel pipette or an automated liquid handler to ensure simultaneous addition of reagents and precise timing.
-
Prepare Fresh this compound Solutions: Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution. Store the stock solution as recommended by the manufacturer.
-
Optimize Microplate Reader Settings: Use a consistent read mode (e.g., kinetic or endpoint) and ensure the correct wavelength (412 nm for Ellman's assay) is selected.[4]
-
Use a Consistent Data Analysis Workflow: Employ a standardized method for data analysis, including blank subtraction and non-linear regression fitting to a sigmoidal dose-response curve.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a reversible inhibitor of cholinesterases, including both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It binds to the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Q2: What are the recommended storage conditions for this compound? A2: this compound powder should be stored at -20°C for long-term stability. Stock solutions should be prepared fresh, but if necessary, can be stored in small aliquots at -80°C for a limited time. Avoid repeated freeze-thaw cycles.
Q3: What is a typical IC50 value for this compound? A3: The IC50 value of this compound can vary depending on the specific cholinesterase enzyme source (e.g., human recombinant, electric eel) and the assay conditions. However, literature values are typically in the micromolar range. It is crucial to determine the IC50 under your specific experimental conditions.
Q4: Can I use a kinetic or endpoint method for the assay? A4: Both kinetic and endpoint methods can be used. A kinetic assay, where the absorbance is measured at multiple time points, can provide more detailed information about the enzyme's reaction rate. An endpoint assay, where the reaction is stopped after a fixed time, is often simpler to perform but requires precise timing.
Data Presentation
Table 1: this compound Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₈N₂O₅ |
| Molecular Weight | 330.33 g/mol [5] |
| Mechanism of Action | Reversible Cholinesterase Inhibitor |
| Storage (Powder) | -20°C |
| Storage (Solution) | -80°C (short-term) |
Table 2: Common Interfering Substances in Ellman's Assay
| Substance | Effect on Assay |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | React with DTNB, causing high background. |
| High concentrations of other thiols (e.g., glutathione) | React with DTNB, leading to an overestimation of cholinesterase activity.[1] |
| Cyanide, hydrogen sulfite, and sulfide | Interfere with the determination of mercapto groups by nucleophilic substitution of the reagent.[6] |
| Some aldehydes | Can form less reactive addition products with the mercapto compounds.[6] |
| Hemoglobin | Can interfere with the colorimetric measurement. |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer.
-
Acetylthiocholine (ATCh) Solution (10 mM): Dissolve 28.9 mg of ATCh iodide in 10 mL of deionized water. Prepare fresh daily.
-
Cholinesterase Solution: Prepare a stock solution of the enzyme in Assay Buffer. The final concentration in the well should be determined empirically to give a linear reaction rate for at least 10 minutes.
-
This compound Stock Solution (10 mM): Dissolve 3.30 mg of this compound in 1 mL of DMSO.
-
This compound Working Solutions: Perform serial dilutions of the stock solution in Assay Buffer to obtain the desired final concentrations for the IC50 curve.
Protocol 2: Cholinesterase Inhibition Assay (96-well plate format)
-
Add Inhibitor: Add 20 µL of this compound working solutions or vehicle control (Assay Buffer with the same percentage of DMSO as the inhibitor solutions) to the appropriate wells.
-
Add Enzyme: Add 20 µL of the cholinesterase solution to all wells except the "No Enzyme" blank wells. Add 20 µL of Assay Buffer to the "No Enzyme" blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of DTNB solution to all wells.
-
Add Substrate: Add 150 µL of ATCh solution to all wells to start the reaction.
-
Measure Absorbance: Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
Protocol 3: Data Analysis for IC50 Determination
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition:
-
Average the rates of the vehicle control wells (V₀).
-
For each inhibitor concentration, calculate the percent inhibition using the formula: % Inhibition = (1 - (V / V₀)) * 100
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[7] This can be done using software such as GraphPad Prism or an online IC50 calculator.[8]
Visualizations
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 3. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 4. Common Mistakes to Avoid When Using Microplate Readers [hiwelldiatek.com]
- 5. This compound | C17H18N2O5 | CID 5702293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selectscience.net [selectscience.net]
- 7. researchgate.net [researchgate.net]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
overcoming limitations of the scopolamine-induced memory impairment model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the limitations of the scopolamine-induced memory impairment model.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of scopolamine in inducing memory impairment?
Scopolamine is a non-selective muscarinic acetylcholine receptor antagonist.[1] It competitively inhibits all five subtypes of muscarinic receptors (M1-M5), thereby blocking the action of the neurotransmitter acetylcholine in the brain.[2][3][4] This disruption of cholinergic signaling, particularly in the hippocampus and cortex, interferes with processes crucial for learning and memory formation.[2][3][4]
Q2: What are the primary limitations of the scopolamine model?
The main limitations include:
-
Lack of Specificity: Scopolamine's non-selective binding to all muscarinic receptor subtypes can lead to a range of physiological and behavioral effects unrelated to memory, such as changes in locomotor activity, anxiety, and sensory perception.[5]
-
Translational Relevance: While the model mimics the cholinergic deficit seen in conditions like Alzheimer's disease, it doesn't replicate the underlying pathology, such as amyloid-beta plaques and neurofibrillary tangles.[6]
-
High Variability: The effects of scopolamine can vary significantly depending on the animal species, strain, age, and the specific behavioral task being used.[7]
-
Confounding Behavioral Effects: Scopolamine can induce hyperactivity or sedation depending on the dose, which can interfere with the performance in memory tasks, making it difficult to distinguish true memory deficits from motor or motivational impairments.[5]
Q3: How can I be sure that the observed deficits are due to memory impairment and not other behavioral effects of scopolamine?
It is crucial to include control experiments to assess non-cognitive functions. This can include:
-
Open Field Test: To measure locomotor activity and anxiety-like behavior. A significant increase or decrease in movement could suggest a confounding motor effect.
-
Visible Platform in Morris Water Maze: If an animal can find a visible platform but not a hidden one, it suggests that its visual and motor functions are intact, and the deficit is more likely related to spatial memory.[8]
-
Sensorimotor Gating Tests: To assess attention and sensory processing.
Q4: Are there more specific alternatives to scopolamine for inducing cholinergic-mediated memory deficits?
Yes, using more selective antagonists for the M1 muscarinic receptor, such as pirenzepine or biperiden, can induce memory deficits with fewer peripheral side effects and less impact on locomotor activity.[9][10][11] This allows for a more targeted investigation of the role of the M1 receptor in cognition. However, some studies suggest that synergistic action of multiple muscarinic receptor subtypes is crucial for memory processes, and broadly acting antagonists might be more effective in inducing deficits.[2][3][12]
Troubleshooting Guides
Issue 1: Inconsistent or no significant memory impairment after scopolamine administration.
-
Possible Cause 1: Incorrect Dosage. The effective dose of scopolamine can vary between different rodent strains and species.
-
Solution: Conduct a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. Start with a commonly used dose (e.g., 0.5-1.0 mg/kg for rats) and adjust as necessary.[13]
-
-
Possible Cause 2: Timing of Administration. The time between scopolamine injection and the behavioral test is critical.
-
Solution: Typically, scopolamine is administered 20-30 minutes before the acquisition phase of the memory task.[14] Ensure this timing is consistent across all experimental subjects.
-
-
Possible Cause 3: Habituation to the Drug. Repeated administration of scopolamine can lead to tolerance.
-
Solution: If your experimental design involves repeated scopolamine injections, consider increasing the dose over time or using a washout period between treatments.
-
Issue 2: High variability in behavioral data within the scopolamine-treated group.
-
Possible Cause 1: Individual Differences in Drug Metabolism.
-
Solution: Increase the sample size per group to account for individual variability. Ensure that animals are of a similar age and weight.
-
-
Possible Cause 2: Environmental Factors. Stress and handling can influence the behavioral effects of scopolamine.
-
Solution: Handle the animals consistently and allow for a proper acclimatization period before starting the experiments. Maintain a stable and controlled experimental environment (e.g., lighting, noise levels).
-
Issue 3: Difficulty in reversing the scopolamine-induced memory deficit with a test compound.
-
Possible Cause 1: Insufficient Dose of the Test Compound.
-
Solution: Perform a dose-response curve for your test compound in the presence of a fixed, effective dose of scopolamine.
-
-
Possible Cause 2: Different Mechanism of Action. The test compound may not act on the cholinergic system or the downstream pathways affected by scopolamine.
-
Solution: Consider the known pharmacological profile of your compound. The scopolamine model is most suitable for screening compounds that are expected to have cholinomimetic or cholinergic-modulating effects.
-
Data Presentation
Table 1: Efficacy of Reversal Agents on Scopolamine-Induced Memory Impairment in Rodents
| Reversal Agent | Animal Model | Behavioral Task | Scopolamine Dose (mg/kg) | Reversal Agent Dose | Outcome Measure | % Improvement (approx.) | Reference |
| Donepezil | Zebrafish | Inhibitory Avoidance | 200 µM (immersion) | Pre-treatment | Latency to enter dark zone | 91% increase in latency | [15] |
| Donepezil | Healthy Elderly Volunteers | Groton Maze Learning Test | 0.3 (subcutaneous) | 5 mg (oral) | Psychomotor speed, accuracy | Significant reversal | [16] |
| Piracetam | Rats | Passive Avoidance | 2 | 100 mg/kg | Retention | Complete prevention of amnesia | [17] |
| Aniracetam | Healthy Volunteers | Memory & Information Processing | 0.7 (subcutaneous) | 1500 mg (oral) | Test battery scores | Significant antagonism of decrements | [18] |
| Phenotropil | Rats | Passive Avoidance | - | 100 mg/kg | nACh and NMDA receptor density | Abolished scopolamine's effect | [19] |
Experimental Protocols
Morris Water Maze (MWM) for Scopolamine-Induced Spatial Memory Impairment
Objective: To assess spatial learning and memory deficits induced by scopolamine and their potential reversal by nootropic compounds.
Materials:
-
Circular water tank (120-150 cm diameter)
-
Escape platform (10 cm diameter)
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system and software
-
Scopolamine hydrobromide
-
Vehicle (e.g., saline)
-
Test compound
Procedure:
-
Habituation (Day 1-2):
-
Allow mice or rats to swim freely in the maze for 60 seconds without the platform.
-
On the second day, guide the animals to a visible platform.
-
-
Acquisition Phase (Day 3-6):
-
Administer scopolamine (e.g., 0.5-1.0 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each day.
-
If testing a reversal agent, administer it at a predetermined time before or after scopolamine.
-
Conduct 4 trials per day for 4 consecutive days. For each trial, place the animal in the water facing the wall at one of four starting positions.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds. If it fails to find the platform, gently guide it there.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 7):
-
Remove the platform from the tank.
-
Administer scopolamine and/or the test compound as in the acquisition phase.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Passive Avoidance Task for Scopolamine-Induced Fear Memory Impairment
Objective: To assess the effect of scopolamine on fear-motivated learning and memory.
Materials:
-
Passive avoidance apparatus (two-compartment box with a light and dark chamber, connected by a door, with an electrified grid floor in the dark chamber)
-
Scopolamine hydrobromide
-
Vehicle (e.g., saline)
-
Test compound
Procedure:
-
Training (Acquisition):
-
Place the animal in the light compartment of the apparatus.
-
After a short habituation period (e.g., 60 seconds), open the door to the dark compartment.
-
When the animal enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle immediately after the training session.
-
-
Retention Test (24 hours later):
-
Place the animal back in the light compartment.
-
Open the door to the dark compartment.
-
Record the latency to enter the dark compartment (step-through latency), up to a maximum of 300-600 seconds. A longer latency indicates better retention of the fear memory.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Scopolamine-Induced Memory Impairment.
Caption: Troubleshooting Workflow for the Scopolamine Model.
References
- 1. Scopolamine - Wikipedia [en.wikipedia.org]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Muscarinic acetylcholine receptors act in synergy to facilitate learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Effects of scopolamine on locomotor activity and metabolic rate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective M1 muscarinic receptor antagonists disrupt memory consolidation of inhibitory avoidance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the Selective M1 Muscarinic Receptor Antagonist Dicyclomine on Emotional Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the Selective M1 Muscarinic Receptor Antagonist Dicyclomine on Emotional Memory [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Scopolamine does not differentially affect Morris maze performance in adult rats exposed prenatally to alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different effects of scopolamine on the retrieval of spatial memory and fear memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scopolamine-Induced Amnesia in Zebrafish: Behavioral Characterization and Pharmacological Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reversal of scopolamine-induced deficits with a single dose of donepezil, an acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative studies on the effects of the nootropic drugs adafenoxate, meclofenoxate and piracetam, and of citicholine on scopolamine-impaired memory, exploratory behavior and physical capabilities (experiments on rats and mice) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The use of a scopolamine model to study the potential nootropic effects of aniracetam and piracetam in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
enhancing the bioavailability of Velnacrine Maleate in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Velnacrine Maleate in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound is a cholinesterase inhibitor.[1][2] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, Velnacrine increases the levels of acetylcholine in the brain, which is a therapeutic strategy aimed at improving symptoms of Alzheimer's disease.[3][4] It is also known to inhibit butyrylcholinesterase.[1]
Caption: Velnacrine inhibits AChE, preventing acetylcholine breakdown.
Q2: Why is the bioavailability of this compound a significant concern in preclinical research? A2: this compound's bioavailability is a concern primarily due to its extensive metabolism in the liver.[5] Studies in rats, dogs, and humans show that after oral administration, a substantial portion of the drug is metabolized before it can exert its therapeutic effects systemically.[5] For instance, in rats, only about 33% of an oral dose is excreted as the unchanged drug in urine, with this figure being even lower in dogs (19%) and humans (10%).[5] This high rate of metabolism can lead to low and variable plasma concentrations, complicating dose-response assessments in preclinical models.[6]
Q3: What are the primary metabolic pathways for this compound? A3: The main metabolic route for Velnacrine is the hydroxylation of its tetrahydroaminoacridine ring.[5] Other minor hydroxylated and dihydroxylated metabolites have also been detected.[5] Phase II metabolism, such as glucuronidation, does not appear to be a significant pathway.[5]
Q4: What general formulation strategies can be employed to improve the oral bioavailability of compounds like this compound? A4: For drugs with poor bioavailability due to extensive metabolism or poor absorption, several formulation strategies can be considered:
-
Lipid-Based Drug Delivery Systems: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), nanostructured lipid carriers (NLCs), and solid lipid nanoparticles (SLNs) can enhance solubility and absorption, potentially utilizing lymphatic transport to bypass first-pass metabolism in the liver.[7][8][9]
-
Particle Size Reduction: Reducing the particle size of the active pharmaceutical ingredient (API) to the micro- or nano-scale increases the surface area, which can improve dissolution rate and absorption.[8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can create amorphous solid dispersions, which maintain the drug in a more soluble form and can enhance absorption.[8]
-
Permeation Enhancers: Including excipients that reversibly disrupt the intestinal barrier can facilitate greater drug penetration and absorption.[8]
Troubleshooting Guide
Problem: High variability in plasma concentrations between animal subjects.
-
Possible Cause: Inconsistent administration technique, particularly with oral gavage. The volume and placement of the dose can significantly impact absorption rates.
-
Troubleshooting Steps:
-
Standardize Technique: Ensure all personnel are thoroughly trained in the proper oral gavage technique for the specific rodent model.[10][11]
-
Verify Dose Formulation: Confirm that the this compound formulation is a homogenous suspension or solution to ensure each animal receives an identical dose.
-
Control for Biological Factors: Standardize fasting times before dosing, as food in the gastrointestinal tract can affect drug absorption.
-
Problem: Lower-than-expected plasma concentrations after oral administration.
-
Possible Cause: Poor absorption, rapid first-pass metabolism, or issues with sample integrity.
-
Troubleshooting Steps:
-
Review Formulation: The drug's inherent properties may limit its absorption. Consider the formulation strategies listed in FAQ #4 to improve solubility and membrane permeation.[7][12]
-
Evaluate IV vs. Oral Dosing: Conduct a small pilot study comparing intravenous (IV) and oral (PO) administration to determine the absolute bioavailability. This will differentiate between poor absorption and extensive clearance/metabolism.[6][13]
-
Check Sample Handling: Ensure blood samples are collected with an appropriate anticoagulant, processed promptly, and stored at the correct temperature (-80°C is common) to prevent drug degradation.
-
Validate Analytical Method: Confirm that the assay used for quantification (e.g., LC-MS/MS) is sensitive and accurate enough to detect the expected concentrations.[14][15]
-
Caption: Troubleshooting workflow for low Velnacrine plasma levels.
Problem: Signs of toxicity (e.g., elevated liver enzymes) observed in animal models.
-
Possible Cause: Velnacrine and its parent compound, tacrine, have been associated with hepatotoxicity.[3][4]
-
Troubleshooting Steps:
-
Conduct Dose-Ranging Studies: Determine the No-Observed-Adverse-Effect-Level (NOAEL) in your specific model.[13]
-
Monitor Animal Health: Include liver function tests (e.g., ALT, AST) in your blood analysis panel for all study arms.
-
Evaluate Formulation Excipients: Ensure that the vehicle and other excipients used in the formulation are non-toxic at the administered volume and concentration.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Velnacrine in Aged Macaques Data extracted from a study evaluating delayed matching-to-sample performance.
| Dose (mg/kg, PO) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Plasma Concentration at 6h | Plasma Concentration at 24h |
| 4 or 6 | 27 - 166 ng/mL | 30 - 60 min | 5.1 - 11.8 ng/mL | < 5 ng/mL (Below LOQ) |
| Source: Adapted from[2] |
Table 2: General Guidelines for Administration Volumes in Rodents These are maximum recommended volumes. Always use the lowest effective volume.
| Route | Mouse | Rat |
| Oral (Gavage) | 0.5 mL | 1-2 mL |
| Intravenous (IV) | 5 mL/kg (bolus) | 5 mL/kg (bolus) |
| Intraperitoneal (IP) | 10 mL/kg | 10 mL/kg |
| Subcutaneous (SC) | 10 mL/kg | 5 mL/kg |
| Source: Adapted from[10][11] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice/Rats
-
Animal Restraint: Properly restrain the animal to prevent movement and ensure the head and body are in a straight line.
-
Gavage Needle Selection: Use a flexible or soft-tipped gavage needle of the appropriate gauge and length for the animal's size.
-
Dose Preparation: Ensure the this compound formulation is well-mixed. Draw the precise volume into a syringe.
-
Administration: Gently insert the gavage needle into the side of the mouth, advancing it along the esophagus into the stomach. Do not force the needle. Administer the dose smoothly.[10]
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.[10]
Protocol 2: Quantification of Velnacrine in Plasma via LC-MS/MS
This is a generalized protocol; specific parameters must be optimized for Velnacrine.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a volume of cold acetonitrile (often containing an internal standard) to the plasma sample (e.g., a 3:1 ratio).
-
Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or 96-well plate for analysis.[15]
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a suitable HPLC/UHPLC system.
-
Use a reverse-phase column (e.g., C18) with a gradient elution program using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry Detection:
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify Velnacrine concentrations in the unknown samples by interpolating their peak area ratios against the calibration curve.
-
Caption: Experimental workflow for a preclinical PK study.
References
- 1. Velnacrine - Wikipedia [en.wikipedia.org]
- 2. This compound improves delayed matching performance by aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition of [14C]this compound in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. ijpsr.com [ijpsr.com]
- 12. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. allucent.com [allucent.com]
- 14. Spectrofluorimetric determination of velnacrine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Velnacrine Maleate vs. Physostigmine: A Comparative Guide to Reversing Cognitive Deficits
For researchers and scientists in the field of neuropharmacology and drug development, understanding the nuances of cholinergic agents is paramount in the quest to combat cognitive decline. This guide provides a detailed, evidence-based comparison of two such agents: Velnacrine Maleate and physostigmine. Both compounds have been investigated for their potential to reverse cognitive deficits, primarily through the inhibition of cholinesterase enzymes. This document synthesizes experimental data on their mechanisms of action, efficacy, and safety profiles to facilitate informed research and development decisions.
Mechanism of Action: A Tale of Two Cholinesterase Inhibitors
Both this compound and physostigmine exert their primary therapeutic effect by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By blocking AChE, these drugs increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission, a critical component of learning and memory.
Physostigmine is a reversible inhibitor of both acetylcholinesterase and butyrylcholinesterase (BuChE). Velnacrine, a derivative of tacrine, also functions as a cholinesterase inhibitor. While direct comparative studies are limited, in vitro experiments on rat phrenic-hemidiaphragm preparations have suggested that physostigmine is more potent than velnacrine in potentiating skeletal neuromuscular transmission, indicating a potentially stronger inhibition of AChE.[1][2]
Below is a summary of their in vitro inhibitory activities.
| Compound | Target Enzyme | IC50 / Ki | Source Organism/Tissue |
| This compound | Acetylcholinesterase (AChE) | Data not consistently available in comparative studies | - |
| Butyrylcholinesterase (BuChE) | Data not consistently available in comparative studies | - | |
| Physostigmine | Acetylcholinesterase (AChE) | IC50: ~0.18 µM | Human Erythrocyte |
| Butyrylcholinesterase (BuChE) | Ki: ~5.30 (-log[M]) | Human |
Note: IC50 and Ki values can vary depending on the experimental conditions and the source of the enzyme.
Beyond cholinesterase inhibition, the interaction of these compounds with muscarinic acetylcholine receptors (mAChRs) is also a key aspect of their pharmacological profile. Physostigmine acts as an indirect agonist at both nicotinic and muscarinic receptors due to the increased availability of acetylcholine. Specific binding affinities of velnacrine for muscarinic receptor subtypes (M1-M5) are not widely reported in publicly available literature, which represents a gap in a complete head-to-head comparison.
Cholinergic Signaling Pathway
The following diagram illustrates the fundamental mechanism of action for acetylcholinesterase inhibitors like this compound and physostigmine within the cholinergic synapse.
Efficacy in Reversing Cognitive Deficits: Clinical Trial Data
Both this compound and physostigmine have been evaluated in clinical trials for their efficacy in treating the cognitive symptoms of Alzheimer's disease, a common model for studying cognitive deficits. The Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) has been a primary endpoint in many of these studies, where a lower score indicates better cognitive function.
| Drug | Study Population | Dosage | Change in ADAS-Cog Score (vs. Placebo) | Key Findings | Adverse Effects |
| This compound | Patients with probable Alzheimer's Disease | 150-225 mg/day | Deterioration in placebo group, no deterioration in velnacrine groups. 225 mg dose favored over 150 mg.[3] | Modest but significant benefits.[3] | Diarrhea, reversible abnormal liver function tests (elevated transaminases).[3] |
| Physostigmine (Controlled-Release) | Patients with mild-to-moderate Alzheimer's Disease | 18-30 mg/day | 1.75 to 2.0 point improvement at 6-12 weeks.[4] | Statistically significant but small effect size, primarily in patients identified as responders in a titration period.[4] | Nausea, vomiting, diarrhea, anorexia, dizziness, stomach pain.[4] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of compounds aimed at reversing cognitive deficits.
Scopolamine-Induced Cognitive Deficit Model
This widely used animal model induces a transient and reversible cognitive impairment, mimicking certain aspects of cholinergic dysfunction seen in dementia.
Protocol:
-
Animals: Typically adult male Wistar rats or C57BL/6 mice are used.
-
Acclimatization: Animals are housed in a controlled environment (temperature, humidity, light-dark cycle) for at least one week prior to the experiment with ad libitum access to food and water.
-
Drug Administration:
-
Scopolamine hydrobromide is dissolved in sterile saline.
-
A single intraperitoneal (i.p.) injection of scopolamine (typically 1-2 mg/kg for mice, 0.5-1 mg/kg for rats) is administered 20-30 minutes before behavioral testing to induce cognitive deficits.
-
-
Test Compound Administration: this compound, physostigmine, or a vehicle control is typically administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 60 minutes) before the scopolamine injection.
-
Behavioral Assessment: Cognitive function is assessed using various behavioral mazes, such as the Morris Water Maze or Y-maze.
Morris Water Maze (MWM) Test
The MWM is a classic behavioral test to assess spatial learning and memory in rodents.
Protocol:
-
Apparatus: A circular pool (typically 120-150 cm in diameter) is filled with water made opaque with a non-toxic substance (e.g., milk powder or non-toxic paint). A small escape platform is submerged just below the water surface in one of the four quadrants.
-
Acquisition Phase (Training):
-
Animals are subjected to a series of trials (e.g., 4 trials per day for 5 consecutive days).
-
In each trial, the animal is placed into the water at one of four randomly chosen starting positions, facing the wall of the pool.
-
The animal is allowed to swim freely to find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.
-
If the animal fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to the platform and allowed to remain there for a short period (e.g., 15-30 seconds).
-
-
Probe Trial (Memory Test):
-
24 hours after the last training session, the escape platform is removed from the pool.
-
The animal is allowed to swim freely for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are measured as indicators of memory retention.
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is a standardized tool used in clinical trials to assess the severity of cognitive symptoms in dementia.
Methodology:
-
Administration: The scale is administered by a trained rater. It consists of 11 tasks that evaluate different cognitive domains including memory, language, and praxis.
-
Tasks: The tasks include:
-
Word Recall
-
Naming Objects and Fingers
-
Following Commands
-
Constructional Praxis (copying geometric forms)
-
Ideational Praxis
-
Orientation (time and place)
-
Word Recognition
-
Remembering Test Instructions
-
Spoken Language Ability
-
Word-Finding Difficulty
-
Comprehension of Spoken Language
-
-
Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment. Each task is scored based on the number and type of errors made by the participant.
Experimental Workflow and Logical Relationships
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a compound in reversing scopolamine-induced cognitive deficits using the Morris Water Maze.
References
- 1. Comparative effects of velnacrine, tacrine and physostigmine on the twitch responses in the rat phrenic-hemidiaphragm preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of velnacrine, tacrine and physostigmine on tetanic twitch responses at the rat neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physostigmine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine Maleate: A Comparative Analysis of its Neuroprotective Potential in Primary Neurons
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroprotective effects of Velnacrine Maleate and other cholinesterase inhibitors in primary neuron cultures. Due to the discontinuation of research on this compound owing to safety concerns, this guide focuses on the available experimental data for its alternatives, offering a valuable resource for neuroprotection studies.
This compound, a derivative of Tacrine, was initially investigated for the treatment of Alzheimer's disease. Its primary mechanism of action was thought to be the inhibition of acetylcholinesterase, thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[1][2] However, clinical trials revealed issues with hepatotoxicity, leading to a halt in its development and a lack of specific research on its direct neuroprotective effects in primary neuron cultures.[1]
In contrast, other cholinesterase inhibitors have been extensively studied for their neuroprotective properties in vitro. This guide provides a comparative overview of the experimental data for three such alternatives: Donepezil, Rivastigmine, and Galantamine.
Comparative Efficacy of Cholinesterase Inhibitors in Neuroprotection
The following tables summarize the quantitative data from studies investigating the neuroprotective effects of Donepezil, Rivastigmine, and Galantamine in primary neuron cultures. These studies utilize various models of neuronal injury, including excitotoxicity induced by N-methyl-D-aspartate (NMDA) and oxygen-glucose deprivation (OGD), which mimics ischemic conditions. The primary endpoints measured are typically cell viability and the release of lactate dehydrogenase (LDH), a marker of cell death.
Table 1: Neuroprotective Effects of Donepezil in Primary Rat Cortical Neurons
| Insult | Donepezil Concentration | Endpoint | Result | Reference |
| NMDA (100 µM) | 1 µM (12h pretreatment) | LDH Release | 43.8% decrease | [1] |
| Oxygen-Glucose Deprivation | 0.1, 1, 10 µM (pretreatment) | LDH Release | Concentration-dependent decrease | [2] |
| Amyloid-beta (1-40) | 0.1, 1, 10 µM (pretreatment) | LDH Release | Concentration-dependent decrease | [2] |
| Amyloid-beta (1-42) | 0.1, 1, 10 µM (pretreatment) | LDH Release | Concentration-dependent decrease | [2] |
Table 2: Neuroprotective and Neurorestorative Effects of Rivastigmine in Primary Rat Cortical Neurons
| Treatment Condition | Rivastigmine Concentration | Endpoint | Result | Reference |
| Neurodegeneration Model | 5 µM | Cell Viability | 214% increase from vehicle | [3] |
| Neurodegeneration Model | 10 µM | Cell Viability | 295% increase from vehicle | [3] |
| Neurodegeneration Model | 5 µM | SNAP-25 Levels | 170% increase from vehicle | [3] |
| Neurodegeneration Model | 10 µM | SNAP-25 Levels | 210% increase from vehicle | [3] |
| Neurodegeneration Model | 5 µM | Synaptophysin Levels | Significant dose-dependent increase | [4] |
| Neurodegeneration Model | 10 µM | Neuron-specific Enolase Levels | Significant dose-dependent increase | [4] |
Table 3: Neuroprotective Effects of Galantamine in Primary Rat Cortical Neurons
| Insult | Galantamine Concentration | Endpoint | Result | Reference |
| NMDA Toxicity | 5 µmol/L | Cell Viability | Complete reversal of NMDA toxicity | [5][6] |
| NMDA Toxicity (in combination with Memantine 0.1 µmol/L) | 1 µmol/L | Cell Viability | Full neuroprotective efficacy | [5][6] |
Signaling Pathways in Cholinesterase Inhibitor-Mediated Neuroprotection
The neuroprotective effects of cholinesterase inhibitors are not solely attributed to their primary function of inhibiting acetylcholine breakdown. Several signaling pathways are implicated in their protective mechanisms.
Caption: Signaling pathways implicated in the neuroprotective effects of cholinesterase inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Primary Neuron Culture
Primary cortical neurons are isolated from embryonic day 18 (E18) rat fetuses. The cortices are dissected, dissociated mechanically and enzymatically, and the resulting cells are plated on poly-D-lysine-coated culture plates. Cultures are maintained in a neurobasal medium supplemented with B27 and glutamine.[7][8][9][10]
Lactate Dehydrogenase (LDH) Assay
Neuronal cell death is quantified by measuring the amount of LDH released into the culture medium from damaged cells. A commercially available LDH cytotoxicity assay kit is used according to the manufacturer's instructions. The absorbance is measured at a specific wavelength, and the percentage of LDH release is calculated relative to control (untreated) and maximum LDH release (lysis buffer-treated) wells.[11][12][13]
Cell Viability (MTT) Assay
Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan. The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured. The amount of formazan produced is proportional to the number of viable cells.[11][12][14]
Western Blotting for Synaptic Proteins
To assess the levels of synaptic proteins such as SNAP-25 and synaptophysin, cultured neurons are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against the proteins of interest, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.[3]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound in primary neurons.
Caption: A generalized workflow for assessing the neuroprotective effects of compounds.
Conclusion
While this compound's therapeutic potential was cut short due to safety concerns, the exploration of other cholinesterase inhibitors has revealed significant neuroprotective properties in primary neuron cultures. The data presented for Donepezil, Rivastigmine, and Galantamine highlight their ability to mitigate neuronal damage in various in vitro models of neurodegeneration. Their mechanisms of action appear to extend beyond simple cholinesterase inhibition, involving key cell survival and signaling pathways. This comparative guide serves as a valuable resource for researchers in the field of neuroprotection, providing a foundation for the continued investigation of these and other compounds for the treatment of neurodegenerative diseases.
References
- 1. Protective effect of donepezil in primary-cultured rat cortical neurons exposed to N-methyl-d-aspartate (NMDA) toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of neuroprotection of donepezil, a therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel effect of rivastigmine on presynaptic proteins and neuronal viability in a neurodegeneration model of fetal rat primary cortical cultures and its implication in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel effect of rivastigmine on pre-synaptic proteins and neuronal viability in a neurodegeneration model of fetal rat primary cortical cultures and its implication in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Velnacrine Maleate in Alzheimer's Disease: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial data for Velnacrine Maleate, a cholinesterase inhibitor previously investigated for the treatment of mild to moderate Alzheimer's disease. The following sections present a synthesis of available efficacy and safety data, experimental methodologies derived from published literature, and visual representations of the drug's mechanism of action and typical clinical trial workflow.
Efficacy Data
Clinical trials of this compound utilized several key outcome measures to assess its efficacy in treating the cognitive and global symptoms of Alzheimer's disease. The most frequently reported measures were the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Clinician's Interview-Based Impression of Change (CIBIC-plus) or similar global impression scales.
The ADAS-Cog is a standardized tool used to evaluate the severity of cognitive symptoms, with lower scores indicating better cognitive function. The CIBIC-plus is a global assessment of change in a patient's condition, taking into account both cognitive and non-cognitive aspects.
Data from several double-blind, placebo-controlled studies are summarized below. It is important to note that research into Velnacrine as a cognitive enhancer for Alzheimer's disease has not been active since 1994, and the FDA's peripheral and CNS drug advisory board unanimously voted against recommending its approval.[1]
Table 1: Comparison of this compound Efficacy Data from Key Clinical Trials
| Trial/Study | Treatment Group(s) | Duration | Key Efficacy Outcomes | Results |
| Zemlan et al., 1996 (Dose-Replication Study) | Velnacrine (best dose) (n=153) vs. Placebo (n=156) | 6 Weeks | ADAS-Cog, Physician's Clinical Global Impression of Change (CGIC) | Statistically significant improvement in ADAS-Cog scores for the Velnacrine group (p < 0.001). Patients on the highest dose averaged a 4.1-point improvement from screen values. CGIC scores were also significantly improved compared to placebo (p < 0.05).[2] |
| Antuono et al., 1995 | This compound (150 mg/d, n=149; 225 mg/d, n=148) vs. Placebo (n=152) | 24 Weeks | ADAS-Cog, Clinical Global Impression of Change (CGI-C) | ADAS-Cog scores deteriorated in the placebo group but not in the Velnacrine groups (p < 0.05). The 225 mg/d dose showed a greater effect than the 150 mg/d dose (p < 0.05). Similar findings were observed for the CGI-C.[3] |
| Unnamed Crossover Study | Velnacrine vs. Placebo | Short-term | ADAS cognitive subscale, Word Recognition Task, Clinical Global Impression of Improvement | Velnacrine was significantly superior to placebo on the ADAS subscale (p < 0.05) and the word recognition task. A trend towards improvement was seen on the Clinical Global Impression of Improvement.[4] |
Safety and Tolerability Data
A significant factor in the clinical development of this compound was its safety profile, particularly its association with liver toxicity. The tables below summarize key safety findings from the clinical trials.
Table 2: Incidence of Key Adverse Events in this compound Clinical Trials
| Trial/Study | Treatment Group(s) | Adverse Event | Incidence |
| Zemlan et al., 1996 | Velnacrine (n=153) | Asymptomatic elevation in liver transaminase levels | 29% |
| Antuono et al., 1995 | Placebo (n=152) | Reversible abnormal liver function tests (≥5x upper limit of normal) | 3% |
| This compound (150 mg/d) (n=149) | 30% | ||
| This compound (225 mg/d) (n=148) | 24% | ||
| Placebo (n=152) | Diarrhea | Not specified, but rarely interrupted therapy | |
| This compound (150 mg/d) (n=149) | Not specified | ||
| This compound (225 mg/d) (n=148) | Not specified | ||
| Unnamed Study | Velnacrine (N=236) | Asymptomatic elevation of liver transaminases | 28% |
| Diarrhea | 14% | ||
| Nausea | 11% | ||
| Vomiting | 5% | ||
| Skin Rash | 8% |
Table 3: Trial Discontinuation Rates
| Trial/Study | Treatment Group(s) | Duration | Reason for Discontinuation | Discontinuation Rate |
| Cochrane Review (Pooled Data) | Velnacrine (combined) (n=297) vs. Placebo (n=152) | 24 Weeks | Abnormal liver function test | Velnacrine: 105/297 vs. Placebo: 4/152 (OR = 20.23)[1] |
| Velnacrine (combined) (n=297) vs. Placebo (n=152) | 24 Weeks | Any reason | Velnacrine: 130/297 vs. Placebo: 39/152 (OR = 2.26)[1] | |
| Velnacrine (n=211) vs. Placebo (n=215) | 6 Weeks | Any reason | Velnacrine: 68/211 vs. Placebo: 47/215 (OR = 1.70)[1] |
Experimental Protocols
-
Study Design: The majority of the studies were double-blind, placebo-controlled, randomized trials.[1] Some studies included a dose-ranging phase to identify an optimal dose for individual patients, followed by a dose-replication phase where responders were randomized to either their best dose of Velnacrine or a placebo.[2][5]
-
Participant Population: Patients enrolled in these trials were diagnosed with probable Alzheimer's disease, often in the mild to moderate stages.[3]
-
Inclusion/Exclusion Criteria: While specific criteria were not detailed in the available literature, typical criteria for Alzheimer's trials include a certain age range and a specific range of scores on cognitive assessments like the Mini-Mental State Examination (MMSE).[6]
-
Randomization and Blinding: Patients were randomly assigned to receive either this compound at varying doses or a placebo. Both the participants and the study staff were unaware of the treatment assignments to minimize bias.[6]
-
Washout Period: Some studies incorporated a single-blind or placebo washout period before randomization to eliminate the effects of any prior medications.[3][5]
-
Outcome Measures: The primary efficacy endpoints were typically the ADAS-Cog and a global impression of change scale (e.g., CIBIC-plus, CGI-C).[2][3][5] Safety was monitored through the recording of adverse events, laboratory tests (especially liver function tests), and physical examinations.
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibitors
This compound is a reversible inhibitor of the enzyme acetylcholinesterase. In a healthy cholinergic synapse, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a signal, and is then rapidly broken down by acetylcholinesterase. In Alzheimer's disease, there is a deficit of acetylcholine. By inhibiting acetylcholinesterase, Velnacrine increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[7]
Caption: Mechanism of action of this compound as an acetylcholinesterase inhibitor.
Generalized Clinical Trial Workflow for Alzheimer's Disease
The clinical development of a drug for Alzheimer's disease typically follows a phased approach, starting with preclinical research and progressing through several phases of human trials. The following diagram illustrates a generalized workflow based on common practices in the field.[6][8]
References
- 1. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Velnacrine for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-blind placebo-controlled study of velnacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alz.org [alz.org]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Alzheimer’s Trials Are Run & Reviewed | Neurology Center Of North Orange County [neurologytrialsoc.com]
A Comparative Guide to Validating an HPLC-UV Method for Velnacrine Maleate Analysis
This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Velnacrine Maleate. It is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol for method validation and a comparison with alternative analytical techniques. The information presented is synthesized from established analytical methodologies for related compounds, providing a robust framework for implementation in a laboratory setting.
Proposed HPLC-UV Method for this compound
While a specific, validated HPLC-UV method for this compound is not extensively documented in publicly available literature, a suitable method can be proposed based on the analysis of its parent compound, Tacrine, and other similar pharmaceutical maleates. The UV excitation wavelength for Velnacrine has been identified at approximately 242 nm, providing a strong basis for UV detection.[1]
Chromatographic Conditions:
| Parameter | Proposed Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.05M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 242 nm |
| Column Temperature | 30°C |
| Diluent | Mobile Phase |
Experimental Protocols for Method Validation
The validation of the proposed HPLC-UV method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[2][3][4][5]
System Suitability
Objective: To verify that the chromatographic system is adequate for the intended analysis.
Procedure:
-
Prepare a standard solution of this compound at a known concentration.
-
Inject the standard solution six replicate times.
-
Calculate the percentage relative standard deviation (%RSD) for the peak area, retention time, theoretical plates, and tailing factor.
| Parameter | Acceptance Criteria |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
| Theoretical Plates | > 2000 |
| Tailing Factor | ≤ 2.0 |
Specificity
Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Procedure:
-
Forced Degradation Studies: Subject the this compound sample to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.
-
Analyze the stressed samples alongside an unstressed sample and a blank.
-
The method is considered specific if the this compound peak is well-resolved from any degradation product peaks, and there is no interference from the blank at the retention time of the analyte.
Linearity
Objective: To determine the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Procedure:
-
Prepare a series of at least five standard solutions of this compound over a concentration range (e.g., 50% to 150% of the expected sample concentration).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²) and the y-intercept.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Accuracy (Recovery)
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare samples with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each level.
| Parameter | Acceptance Criteria |
| Mean Percentage Recovery | 98.0% to 102.0% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. Calculate the %RSD.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the %RSD.
| Parameter | Acceptance Criteria |
| %RSD for Repeatability | ≤ 2.0% |
| %RSD for Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Procedure:
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the linearity curve) and S is the slope of the calibration curve.
-
Robustness
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Procedure:
-
Introduce small variations to the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 2°C)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze the samples under these modified conditions and evaluate the impact on the results (e.g., retention time, peak area).
Comparison of Analytical Methods
While HPLC-UV is a robust and widely used technique, other methods can also be employed for the analysis of Velnacrine and related compounds.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | High specificity, good sensitivity, widely available. | May require derivatization for compounds with poor chromophores. |
| Spectrofluorimetry | Measures fluorescence intensity after excitation at a specific wavelength. | Very high sensitivity and specificity.[1] | Susceptible to quenching effects, not all compounds are fluorescent. |
| Electrochemical Methods (e.g., Polarography) | Measures the current resulting from the reduction or oxidation of the analyte. | High sensitivity, relatively low cost. | Can be susceptible to interference from other electroactive species. |
| LC-MS/MS | Couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. | Extremely high sensitivity and specificity, provides structural information. | High cost of instrumentation and maintenance. |
Experimental Workflow for HPLC-UV Method Validation
References
A Comparative Guide to Velnacrine Maleate Binding Assays for Acetylcholinesterase (AChE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and validation of binding assays for Velnacrine Maleate with its target, Acetylcholinesterase (AChE). Velnacrine, a hydroxylated derivative of tacrine, is a reversible cholinesterase inhibitor that has been investigated for its potential in enhancing cholinergic neurotransmission.[1] This makes the validation of its binding and inhibitory activity crucial for research in neurodegenerative diseases like Alzheimer's, where a deficiency in the neurotransmitter acetylcholine is a key feature.[2] This document details the experimental protocols, comparative data, and underlying biochemical pathways.
I. Principles of Acetylcholinesterase Inhibition Assays
The primary function of AChE is the rapid hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, which terminates the signal at cholinergic synapses.[3][4] Velnacrine and other inhibitors work by binding to AChE, preventing this breakdown and thereby increasing the levels and duration of acetylcholine in the synaptic cleft.
The most widely used method for measuring AChE activity and its inhibition is the Ellman method .[5][6] This colorimetric assay uses acetylthiocholine (ATCh) as a substrate. When hydrolyzed by AChE, ATCh yields thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate) that can be quantified by measuring its absorbance at 412 nm.[5][7] The intensity of the color is directly proportional to the enzyme activity.
Comparison of Common AChE Assay Methods
| Assay Method | Principle | Detection | Advantages | Disadvantages |
| Ellman's Method | Enzymatic hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB. | Colorimetric (Absorbance at 412 nm) | Cost-effective, robust, well-established, suitable for high-throughput screening.[5][6] | Potential for interference from colored compounds or compounds that react with thiols.[5] |
| Amplex Red Assay | Enzymatic hydrolysis of acetylcholine to choline, which is then oxidized to produce H₂O₂. H₂O₂ reacts with Amplex Red to form fluorescent resorufin. | Fluorometric (Ex/Em ~540/590 nm) | High sensitivity, low background signal. | More expensive than colorimetric assays, potential for interference from fluorescent compounds. |
| Radiometric Assay | Measures the product of radiolabeled acetylcholine hydrolysis. | Scintillation Counting | Highly sensitive and direct. | Requires handling of radioactive materials, specialized equipment, and disposal procedures. |
II. Experimental Protocol: this compound AChE Inhibition Assay (Ellman's Method)
This protocol describes a representative procedure for determining the inhibitory activity of this compound on AChE in a 96-well plate format.
A. Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) in the phosphate buffer to a final concentration of 10 mM.
-
Acetylthiocholine Iodide (ATCh) Solution (14 mM): Prepare a 14 mM solution of ATCh in deionized water. Prepare this solution fresh.
-
AChE Enzyme Solution (1 U/mL): Prepare a stock solution of Acetylcholinesterase from a commercial source in phosphate buffer. The final concentration in the well should be optimized for the specific enzyme and substrate concentrations.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or buffer) and then prepare a series of dilutions to determine the IC₅₀ value.
B. Assay Procedure [8]
-
Plate Setup: In a 96-well microplate, add the following to each well:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
10 µL of this compound solution at various concentrations (or solvent for control wells).
-
10 µL of AChE enzyme solution (1 U/mL).
-
-
Pre-incubation: Gently mix and incubate the plate at 25°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme.
-
Add DTNB: Add 10 µL of 10 mM DTNB solution to each well.
-
Initiate Reaction: Add 10 µL of 14 mM ATCh solution to each well to start the enzymatic reaction.
-
Measure Absorbance: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 10-20 seconds for 3-5 minutes.
C. Data Analysis
-
Calculate Reaction Rate: Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percentage Inhibition: Use the following formula to determine the percent inhibition for each Velnacrine concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate without the inhibitor and V_inhibitor is the rate with Velnacrine.
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. The IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined by fitting the data to a sigmoidal dose-response curve.
III. Comparative Performance Data
The potency of an inhibitor is typically expressed as its IC₅₀ value. The lower the IC₅₀, the more potent the inhibitor. Below is a comparison of Velnacrine's potency against other well-known AChE inhibitors.
Table 2: IC₅₀ Values of Common AChE Inhibitors
| Compound | AChE IC₅₀ (nM) | Notes |
| This compound | 790 nM[9] | A derivative of Tacrine.[1] |
| Tacrine | 31 - 109 nM[10][11][12] | First FDA-approved drug for Alzheimer's, but associated with hepatotoxicity.[2] |
| Donepezil | 8.12 - 11.6 nM[13] | A highly selective and potent AChE inhibitor widely used in Alzheimer's treatment.[14][15] |
Note: IC₅₀ values can vary depending on the specific experimental conditions (e.g., enzyme source, substrate concentration, buffer conditions).
IV. Visualized Pathways and Workflows
A. AChE Cholinergic Synapse Signaling Pathway
This diagram illustrates the normal function of AChE in breaking down acetylcholine and how an inhibitor like Velnacrine disrupts this process.
Caption: Cholinergic synapse function and AChE inhibition.
B. Experimental Workflow for AChE Inhibition Assay
This flowchart outlines the key steps involved in the validation of a this compound binding assay.
Caption: Workflow for determining AChE inhibitor potency.
C. Logical Relationship of Enzyme Inhibition
This diagram shows the fundamental interaction between the enzyme (AChE), its substrate (Acetylcholine), and an inhibitor (Velnacrine).
Caption: Enzyme, substrate, and inhibitor interactions.
References
- 1. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Content Background: Hydrolysis of Acetylcholine – PEP [sites.duke.edu]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. Buy this compound | 112964-99-5 [smolecule.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Velnacrine Maleate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Velnacrine Maleate, a compound investigated for its potential therapeutic effects, requires careful handling and disposal due to the absence of a specific Safety Data Sheet (SDS) outlining its unique hazards. In such cases, a conservative approach, treating the substance as potentially hazardous, is essential. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with general pharmaceutical waste regulations and promoting a secure laboratory environment.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[1][2][3][4] A primary objective of these regulations is to prevent the contamination of water supplies and soil, which can harm wildlife and human health.[1] Therefore, flushing pharmaceuticals down the drain or disposing of them in the regular trash without proper deactivation is strongly discouraged and often illegal for healthcare and research facilities.[2]
Step-by-Step Disposal Protocol for this compound
Given the lack of specific environmental and toxicity data for this compound, the following protocol is based on established best practices for the disposal of non-controlled, potentially hazardous pharmaceutical waste.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE to minimize exposure. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or protective clothing
2. Waste Segregation and Collection:
-
Do not mix this compound waste with regular laboratory or municipal trash.
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.
-
If the this compound is in a solution, do not pour it down the drain.[2] Absorb the liquid with a non-reactive absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) and place the saturated material into the designated waste container.
3. Inactivation of the Compound (Recommended): For an added layer of safety, especially for bulk quantities, consider inactivating the this compound. A common method for many organic compounds is to mix it with an inert and undesirable substance.
-
For solid this compound: Mix the powder with a substance like used coffee grounds or kitty litter in a sealable bag or container.[5][6][7][8] This makes the drug less appealing for accidental ingestion and helps to contain it within the waste stream.
-
For this compound solutions: After absorbing the liquid as described above, the absorbent material can be mixed with an additional bulking agent like kitty litter.
4. Packaging and Labeling for Disposal:
-
Securely seal the waste container to prevent any leakage.
-
Label the container clearly as "Hazardous Waste: this compound" or "Pharmaceutical Waste for Incineration." Include the date of accumulation.
-
If your institution has a specific waste manifest system, ensure all required information is accurately recorded.
5. Final Disposal Pathway:
-
The most appropriate final disposal method for potentially hazardous pharmaceutical waste is incineration at a licensed hazardous waste facility.[2][3] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. They will be knowledgeable about local, state, and federal regulations.[2][3][4][9]
Quantitative Data Summary
While no specific quantitative disposal limits for this compound were found, the following table summarizes general hazard information that necessitates careful disposal. This data is extrapolated from safety data sheets of similar research compounds, as a direct SDS for this compound is not publicly available.
| Hazard Category | Classification | Precautionary Statement |
| Acute Oral Toxicity | Likely Harmful if Swallowed | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[10][11] |
| Skin Irritation | May Cause Skin Irritation | Wear protective gloves. Wash skin thoroughly after handling.[10][11][12] |
| Eye Irritation | May Cause Serious Eye Irritation | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[10][11][12] |
| Respiratory Irritation | May Cause Respiratory Irritation | Avoid breathing dust/fume/gas/mist/vapors/spray.[10][11] |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on a synthesis of guidelines from regulatory bodies and best practices from safety data sheets for other chemical compounds. No specific experimental protocols for the disposal of this compound were found in the provided search results. The core methodology relies on the principle of treating unknown or uncharacterized waste as hazardous and following established protocols for hazardous chemical waste disposal.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following workflow diagram has been created using the DOT language.
This compound Disposal Workflow Diagram
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound | C17H18N2O5 | CID 5702293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Compound: VELNACRINE (CHEMBL51934) - ChEMBL [ebi.ac.uk]
- 4. This compound | CAS:112964-99-5 | Atomaxchem [en.atomaxchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merck.com [merck.com]
- 9. Velnacrine - Wikipedia [en.wikipedia.org]
- 10. GSRS [precision.fda.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
